molecular formula C6H7N3O4S B2882260 N-(3-Nitropyridin-2-yl)methanesulfonamide CAS No. 1820716-87-7

N-(3-Nitropyridin-2-yl)methanesulfonamide

Cat. No.: B2882260
CAS No.: 1820716-87-7
M. Wt: 217.2
InChI Key: DCLURAATCADOIR-UHFFFAOYSA-N
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Description

N-(3-Nitropyridin-2-yl)methanesulfonamide (CAS 1820716-87-7) is a high-purity chemical building block for research and development, particularly in medicinal chemistry. This compound, with the molecular formula C6H7N3O4S and a molecular weight of 217.20 g/mol, belongs to the nitropyridine class, which are recognized as convenient and readily available precursors for synthesizing a wide range of mono- and polynuclear heterocyclic systems . Nitropyridine derivatives are pivotal intermediates in the synthesis of bioactive molecules with diverse activities, including antitumor, antiviral, and anti-neurodegenerative properties . Specifically, 3-nitropyridines serve as key synthetic intermediates for the development of potent inhibitors for various biological targets, such as Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3) . Furthermore, 3-nitropyridyl derivatives have been explored as potential urease inhibitors for the treatment of gastric diseases . This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its unique structure as a versatile synthon in complex multi-step syntheses. For specific storage and handling conditions, please refer to the safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-nitropyridin-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c1-14(12,13)8-6-5(9(10)11)3-2-4-7-6/h2-4H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLURAATCADOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(3-Nitropyridin-2-yl)methanesulfonamide: Chemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-Nitropyridin-2-yl)methanesulfonamide (CAS: 1820716-87-7) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and process development. As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural parameters, delving into the mechanistic reactivity, self-validating synthetic protocols, and the compound's critical downstream role in generating imidazo[4,5-b]pyridine pharmacophores. This whitepaper serves as an authoritative resource for researchers and drug development professionals designing kinase inhibitors and nucleotide-processing enzyme antagonists.

Chemical Identity and Physicochemical Properties

N-(3-Nitropyridin-2-yl)methanesulfonamide features a pyridine core substituted with a methanesulfonamide group at the C2 position and a nitro group at the C3 position. The strong electron-withdrawing nature of both the nitro group and the pyridine nitrogen significantly impacts the electron density of the C2-amine, rendering the sulfonamide proton highly acidic and uniquely reactive.

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name N-(3-nitropyridin-2-yl)methanesulfonamide
CAS Number 1820716-87-7
Molecular Formula C6H7N3O4S
Molecular Weight 217.20 g/mol
Topological Polar Surface Area (TPSA) ~102.2 Ų
Computed LogP ~0.36
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
Rotatable Bonds 3

Data supported by commercial chemical databases for pyridine-sulfonamide derivatives .

Structural Chemistry & Reactivity Profiling

The reactivity profile of N-(3-Nitropyridin-2-yl)methanesulfonamide is dictated by the ortho-relationship between the sulfonamide and the nitro group:

  • Acidity of the Sulfonamide: The N-H proton is highly acidic due to the inductive and resonance withdrawal by the sulfonyl group, the adjacent pyridine ring, and the C3-nitro group. This allows for facile N-alkylation under mild basic conditions, a useful trait when appending solubilizing groups or targeting moieties.

  • Nitro Group Reduction: The C3-nitro group serves as a masked amine. Catalytic hydrogenation (e.g., Pd/C, H 2​ ) or chemical reduction (e.g., Na 2​ S 2​ O 4​ or Fe/NH 4​ Cl) yields N-(3-aminopyridin-2-yl)methanesulfonamide. This diamine intermediate is a classic precursor for cyclization into fused bicyclic systems.

Synthetic Methodologies

Synthesizing N-(3-Nitropyridin-2-yl)methanesulfonamide requires overcoming the poor nucleophilicity of 2-amino-3-nitropyridine. The electron-withdrawing nitro group severely deactivates the C2-amine, meaning standard sulfonylation conditions (MsCl and Triethylamine) often fail. We rely on two primary, field-proven pathways.

Synthesis A 2-Amino-3-nitropyridine (Poor Nucleophile) B NaH / THF (Deprotonation) A->B C MsCl (Sulfonylation) B->C G N-(3-Nitropyridin-2-yl) methanesulfonamide C->G D 2-Chloro-3-nitropyridine (Electrophile) E Methanesulfonamide + Base (K2CO3) D->E F Pd or Cu Catalyst (Cross-Coupling) E->F F->G

Synthetic pathways for N-(3-Nitropyridin-2-yl)methanesulfonamide via sulfonylation or SNAr.

Experimental Protocol: Base-Mediated Sulfonylation (Pathway A)

This protocol is designed as a self-validating system, ensuring that intermediate states can be visually and analytically confirmed during the workflow.

  • Expertise Insight: A critical risk during this pathway is over-sulfonylation . Because the mono-sulfonamide product remains relatively acidic, excess base and MsCl can lead to the formation of the N,N-bis(methanesulfonyl) derivative. To mitigate this, strict stoichiometric control is maintained.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 2-amino-3-nitropyridine (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Causality & Validation: Cooling prevents exothermic degradation. NaH irreversibly deprotonates the deactivated amine, driving the equilibrium forward. The evolution of H 2​ gas serves as an immediate visual validation of active deprotonation.

  • Sulfonylation: After 30 minutes of stirring at 0 °C, add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitoring: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the bright yellow 2-amino-3-nitropyridine starting material indicates completion.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH 4​ Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to afford the pure mono-sulfonamide. (Note: If bis-sulfonylation is detected via LC-MS, a subsequent hydrolysis step using aqueous NaOH or TBAF can revert the byproduct to the desired mono-sulfonamide).

Mechanistic Role in Drug Discovery

N-(3-Nitropyridin-2-yl)methanesulfonamide is rarely an Active Pharmaceutical Ingredient (API) in isolation. Instead, it is a highly prized precursor for the synthesis of imidazo[4,5-b]pyridines . This bicyclic core is a bioisostere of purine, making it highly effective at binding to the ATP-binding pockets of kinases and nucleotide-processing enzymes.

Case Studies in Target Inhibition
  • Aurora-A Kinase Inhibitors: Imidazo[4,5-b]pyridine derivatives synthesized from this scaffold have been designed as highly selective inhibitors of Aurora-A kinase, a critical regulator of cellular mitosis often overexpressed in oncology. The pyridine nitrogen and the imidazole N-H act as essential hydrogen bond acceptors/donors in the kinase hinge region .

  • NPP1 Inhibitors: Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is implicated in bone mineralization disorders and immune evasion in tumors. Imidazo[4,5-b]pyridine analogues exhibit nanomolar inhibitory potency ( Ki​ values < 30 nM) against NPP1, outperforming traditional benzimidazole scaffolds due to the strategic placement of the hydrogen-bond-accepting nitrogen in the pyridine ring .

Application A N-(3-Nitropyridin-2-yl) methanesulfonamide B Reduction (Pd/C or Na2S2O4) Nitro -> Amine A->B C N-(3-Aminopyridin-2-yl) methanesulfonamide B->C D Cyclization (Orthoesters) Formamidine Formation C->D E Imidazo[4,5-b]pyridine Pharmacophore Core D->E F Target Inhibition (e.g., Aurora-A, NPP1) E->F

Downstream conversion of the intermediate into imidazo[4,5-b]pyridine kinase inhibitors.

References

  • Calpaclab. "N-(3-Nitropyridin-2-yl)methanesulfonamide, 96% Purity." Calpaclab Chemical Catalog. Available at:[Link]

  • Journal of Medicinal Chemistry. "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells." ACS Publications. Available at: [Link]

  • KU Leuven Lirias. "Imidazopyridine- and purine-thioacetamide derivatives : potent inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1)." Lirias Digital Repository. Available at:[Link]

N-(3-Nitropyridin-2-yl)methanesulfonamide safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety, Handling, and Physicochemical Profiling of N-(3-Nitropyridin-2-yl)methanesulfonamide

Executive Summary

N-(3-Nitropyridin-2-yl)methanesulfonamide (CAS: 1820716-87-7) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry, drug discovery, and agrochemical development[1]. Featuring a pyridine core functionalized with both a strongly electron-withdrawing nitro group and a methanesulfonamide moiety, this compound serves as a critical intermediate for synthesizing kinase inhibitors and novel antibacterial agents. However, the exact structural features that make it synthetically valuable also impart specific toxicological and physicochemical liabilities. This whitepaper provides an authoritative guide on the safety, handling, and mechanistic toxicology of this compound, ensuring that researchers can integrate it into their workflows with maximum safety and scientific rigor.

Physicochemical Profiling and Structural Causality

Understanding the macroscopic handling requirements of a chemical begins with its microscopic properties. The presence of the nitro group at the 3-position exerts a strong inductive and resonance electron-withdrawing effect on the pyridine ring. This significantly lowers the pKa of the adjacent methanesulfonamide nitrogen, rendering it a potent hydrogen-bond donor. While this enhances target-protein binding in drug discovery, it also increases the compound's polarity and alters its solubility profile.

PropertyValueStructural Implication / Causality
Chemical Formula C6H7N3O4SHigh heteroatom count dictates polar interactions[1].
Molecular Weight 217.20 g/mol Small molecule; high risk of deep pulmonary penetration if aerosolized[1].
CAS Number 1820716-87-7Unique registry identifier for this specific regioisomer[1].
Solubility Profile Soluble in DMSO, DMFRequires aprotic polar solvents; insoluble in non-polar organics.
Physical State Solid (Powder)Dust generation is the primary inhalation and contamination hazard.

Mechanistic Toxicology & Hazard Identification

Standard Material Safety Data Sheets (MSDS) often list generic hazards, but a rigorous scientific approach requires understanding why a compound is hazardous. N-(3-Nitropyridin-2-yl)methanesulfonamide carries risks inherent to both nitroaromatics and sulfonamides.

Nitroaromatic Toxicity Pathway: Nitroaromatic compounds are notoriously resistant to environmental degradation and pose significant acute and chronic health hazards[2]. In vivo, the nitro group undergoes enzymatic one-electron reduction to form a highly reactive nitro anion radical[3]. This radical can either participate in redox cycling—reacting with molecular oxygen to generate destructive Reactive Oxygen Species (ROS)—or undergo further reduction to nitroso and hydroxylamine intermediates[3]. These electrophilic species readily form covalent adducts with DNA and cellular proteins, leading to mutagenicity and cellular toxicity.

MetabolicActivation Nitro Nitroaromatic Compound (R-NO2) Radical Nitro Anion Radical (R-NO2•-) Nitro->Radical 1e- Reduction Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso 1e- Reduction, -H2O ROS Reactive Oxygen Species (O2•-, H2O2) Radical->ROS Redox Cycling (O2) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction Tox Cellular Toxicity (DNA/Protein Adducts) Hydroxyl->Tox Electrophilic Attack ROS->Tox Oxidative Stress

Metabolic activation of nitroaromatics generating reactive oxygen species and toxic adducts.

Sulfonamide Hypersensitivity: The methanesulfonamide group can act as a hapten, potentially triggering hypersensitivity reactions upon repeated dermal exposure. Consequently, compounds in this class are classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[4].

Material Handling & Safety Protocols (MSDS Core)

Regulatory guidelines mandate that unfamiliar nitroaromatics be treated as potential health hazards, with exposure reduced to the absolute minimum through stringent engineering controls[5].

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: Handling the dry powder outside of a containment system requires a NIOSH-approved N95 or P100 particulate respirator to prevent inhalation of aerosolized dust[4].

    • Dermal Protection: Nitrile gloves (minimum 5 mil thickness) must be worn. The lipophilicity of the uncharged compound allows it to penetrate standard latex over time. Double-gloving is highly recommended during dissolution.

    • Eye Protection: Tightly fitting safety goggles with side-shields (EN 166 or equivalent) are mandatory to prevent ocular irritation from airborne particulates[4].

  • Engineering Controls: All weighing and transfer operations must be conducted within a certified Class II Type A2 Biological Safety Cabinet or a ducted chemical fume hood.

  • Spill Management: Do not sweep dry powder, as this generates hazardous aerosols. Contain spills using moistened absorbent pads or inert materials (e.g., vermiculite), and dispose of them in sealed, labeled containers as hazardous nitroaromatic waste[2].

Experimental Methodology: Self-Validating Dissolution Workflow

To maintain scientific integrity, experimental protocols must be self-validating. The following methodology details the preparation of a 10 mM stock solution for biological or chemical assays.

Causality of Solvent Choice: Anhydrous Dimethyl Sulfoxide (DMSO) is selected because water can induce slow hydrolysis of the sulfonamide linkage over prolonged storage, and the compound's polarity prevents dissolution in non-polar solvents.

Step-by-Step Protocol:

  • Preparation: Tare an amber glass vial on an analytical balance inside a fume hood. The amber glass prevents photo-degradation of the light-sensitive nitroaromatic core.

  • Weighing: Carefully transfer the required mass of N-(3-Nitropyridin-2-yl)methanesulfonamide (e.g., 2.17 mg for 1 mL of 10 mM solution).

  • Solvent Addition: Add 1.0 mL of anhydrous, sterile-filtered DMSO.

  • Agitation: Vortex the solution for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5-10 minutes.

  • Validation (Quality Control): Visually inspect the solution against a light and dark background. The solution must be completely transparent. If turbidity persists, the compound may have absorbed moisture; warm gently to 37°C and re-sonicate.

  • Filtration: Pass the clear solution through a 0.22 µm PTFE syringe filter. Crucial: Do not use PES or CA filters, as DMSO will dissolve the membrane, ruining the stock.

  • Storage: Aliquot the sterile solution into single-use vials, purge the headspace with Argon to displace oxygen and moisture, and store at -20°C.

Workflow Weigh Weigh Compound (Analytical Balance in Hood) Solvent Add Anhydrous DMSO (Target: 10 mM) Weigh->Solvent Vortex Vortex & Sonicate (5-10 mins) Solvent->Vortex Check Visual Inspection (Is Solution Clear?) Vortex->Check Filter Sterile Filtration (0.22 µm PTFE) Check->Filter YES (Clear) Fail Warm to 37°C & Re-sonicate Check->Fail NO (Particulates) Store Aliquot & Store (-20°C, Argon purged) Filter->Store Fail->Check Retry

Self-validating workflow for the safe handling and dissolution of nitroaromatic compounds.

References

  • CalPacLab.N-(3-Nitropyridin-2-yl)methanesulfonamide, 96% Purity.
  • PatSnap.
  • Environmental Toxicology and Chemistry, Oxford Academic.
  • ChemicalBook.
  • U.S. Environmental Protection Agency (EPA).

Sources

Methodological & Application

Application Notes: Characterizing the Cytotoxicity of N-(3-Nitropyridin-2-yl)methanesulfonamide using the MTT Cell Viability Assay

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to use N-(3-Nitropyridin-2-yl)methanesulfonamide in a cell viability assay. Given that this is a compound with emerging research interest, this guide is structured to establish a robust experimental framework from the ground up. We will focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing metabolic activity as an indicator of cell viability. The protocols herein cover essential preliminary steps, such as determining optimal cell seeding density, through to the definitive cytotoxicity assay and data interpretation, including IC50 value calculation.

Introduction and Scientific Rationale

N-(3-Nitropyridin-2-yl)methanesulfonamide belongs to the nitropyridine class of compounds, which are known to exhibit a wide range of biological activities.[1][2] Several nitropyridine analogues have demonstrated significant potential as anticancer agents, with some acting as potent microtubule-targeting agents that induce G2/M cell cycle arrest and apoptosis.[3][4] The sulfonamide group is also a well-known pharmacophore present in numerous therapeutic agents.[5][6] The combination of these moieties in N-(3-Nitropyridin-2-yl)methanesulfonamide makes it a compound of interest for investigating potential cytotoxic or anti-proliferative effects.

The MTT assay is a cornerstone of in vitro toxicology and drug screening.[4] Its principle is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[7][8][9] The amount of formazan produced is directly proportional to the number of living cells. By solubilizing the formazan crystals and measuring the absorbance of the resulting solution, we can quantify the effect of a test compound on cell viability.[8]

Principle of the MTT Assay

The workflow relies on a colorimetric change mediated by cellular metabolism.

  • Cellular Uptake & Reduction: MTT, a positively charged molecule, readily penetrates viable eukaryotic cells.[9]

  • Enzymatic Conversion: Inside the cell, mitochondrial dehydrogenases cleave the tetrazolium ring, converting the yellow MTT to insoluble purple formazan crystals. This reaction only occurs in metabolically active cells.

  • Solubilization: A solubilizing agent, typically Dimethyl Sulfoxide (DMSO) or an acidified isopropanol solution, is added to dissolve the formazan crystals.

  • Quantification: The concentration of the dissolved formazan is determined by measuring its absorbance with a spectrophotometer (microplate reader), usually at a wavelength between 550 and 600 nm.[7] The intensity of the purple color is a direct indicator of the number of viable cells.

Experimental Design and Optimization

A successful and reproducible assay requires careful optimization of key parameters. It is critical that cells are in the logarithmic growth phase during the experiment to ensure maximal metabolic activity and sensitivity.[10]

Part A: Materials and Reagents
  • Cell Line: Appropriate cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HepG2 hepatocellular carcinoma).[11][12]

  • Compound: N-(3-Nitropyridin-2-yl)methanesulfonamide.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS).[8]

    • Sterile Phosphate-Buffered Saline (PBS).

    • Trypsin-EDTA solution.

    • Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).

  • Equipment:

    • Sterile 96-well flat-bottom tissue culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Laminar flow hood.

    • Microplate spectrophotometer (ELISA reader).

    • Multichannel pipette.[13]

Part B: Protocol 1 - Determining Optimal Cell Seeding Density

This step is crucial to ensure that at the end of the assay, the untreated control cells are in a state of exponential growth and have not become over-confluent.[10][14]

  • Prepare Cell Suspension: Harvest and count cells using a hemocytometer. Prepare a series of dilutions to achieve several cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells/well).

  • Seeding: Plate 100 µL of each cell suspension into at least 6-8 wells of a 96-well plate.[15] Include wells with media only to serve as a blank control.

  • Incubation: Incubate the plate for the total duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay: At the end of the incubation period, perform the MTT assay as described in Protocol 3 (Steps 3-6).

  • Analysis: Plot the absorbance values (Y-axis) against the number of cells seeded (X-axis). The optimal seeding density will be the highest cell number that falls within the linear portion of this curve, typically yielding an absorbance between 0.75 and 1.25 for the control group.[13][15]

Seeding Density (cells/well)Mean Absorbance (570 nm)Standard DeviationObservation
2,5000.350.04Signal may be too low
5,0000.880.07In linear range
10,0001.450.11In linear range, good signal
20,0001.950.15Approaching plateau
40,0002.100.18Plateau reached (over-confluent)
Table 1: Example data for determining optimal seeding density for a 48-hour assay. Based on this data, a seeding density of 5,000-10,000 cells/well would be optimal.
Part C: Preparation of Compound Stock Solutions
  • Primary Stock: Prepare a high-concentration primary stock solution of N-(3-Nitropyridin-2-yl)methanesulfonamide (e.g., 10-50 mM) in sterile DMSO.[16] Aliquot and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock and prepare a series of serial dilutions in serum-free culture medium. A common approach is to prepare 2X concentrated working solutions, so that adding 100 µL to 100 µL of media in the well achieves the final desired concentration.

    • Important: The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity. A "vehicle control" (media with the same final DMSO concentration but no compound) is essential.

Protocol 2: Definitive MTT Assay for Cytotoxicity Assessment

This protocol outlines the main experiment to determine the dose-dependent effect of the compound on cell viability.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay cluster_analysis Data Analysis seed 1. Seed Cells Optimal density in 96-well plate (100 µL/well) incubate1 2. Incubate (24h) Allow cells to adhere seed->incubate1 treat 3. Add Compound Serial dilutions + Controls (add 100 µL of 2X stock) incubate2 4. Incubate (24-72h) Exposure to compound treat->incubate2 add_mtt 5. Add MTT Reagent (10-20 µL/well) incubate3 6. Incubate (2-4h) Formazan crystal formation add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., 100 µL DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analysis 9. Calculate % Viability & Plot Dose-Response Curve read->analysis ic50 10. Determine IC50 Value analysis->ic50

Diagram 1: Experimental workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cells in a 96-well plate at the pre-determined optimal density in 100 µL of culture medium.[9] Leave the first column of wells with medium only for blank measurements. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[14][17]

  • Compound Treatment: Remove the old media. Add 100 µL of fresh media containing the various concentrations of N-(3-Nitropyridin-2-yl)methanesulfonamide. Include the following essential controls:

    • Untreated Control: Cells treated with culture medium only (represents 100% viability).

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration (to control for solvent effects).

    • Blank: Wells with medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[7][18]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.[9] During this time, purple formazan crystals will become visible in viable cells under a microscope.

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells. Add 100-150 µL of DMSO to each well to dissolve the crystals. Pipette gently up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7]

Data Analysis and Interpretation

  • Background Subtraction: Calculate the average absorbance of the blank wells and subtract this value from all other absorbance readings.

  • Calculate Percent Viability: Use the following formula to determine the percentage of viable cells for each concentration relative to the vehicle control:

    % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100

  • Dose-Response Curve and IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[19]

    • Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).[20]

    • Use a non-linear regression analysis (sigmoidal dose-response curve) with software such as GraphPad Prism or an Excel add-in to fit the data and calculate the IC50 value.[21][22][23]

Compound Conc. (µM)Log(Conc.)Mean Absorbance (570 nm)% Viability
0 (Vehicle)-1.250100.0%
0.1-1.01.21397.0%
10.01.05084.0%
50.70.75060.0%
101.00.61349.0%
501.70.20016.0%
1002.00.1008.0%
Table 2: Example data set for IC50 calculation. From a non-linear regression fit of this data, the IC50 would be approximately 9.8 µM.

Postulated Mechanism of Action and Advanced Studies

While the specific mechanism of N-(3-Nitropyridin-2-yl)methanesulfonamide requires empirical validation, literature on related 3-nitropyridine analogues provides a strong basis for a hypothesis. Many compounds in this class function as microtubule-targeting agents.[3] They bind to tubulin, inhibiting its polymerization, which disrupts the formation of the mitotic spindle.[3] This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[3]

Mechanism_Pathway cluster_cell Cancer Cell compound N-(3-Nitropyridin-2-yl) methanesulfonamide tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization tubulin->microtubule Polymerizes g2m_arrest G2/M Phase Arrest spindle Mitotic Spindle Formation microtubule->spindle Forms mitosis Mitosis spindle->mitosis Enables spindle->g2m_arrest apoptosis Apoptosis (Cell Death) g2m_arrest->apoptosis

Diagram 2: Hypothesized mechanism of action for nitropyridine compounds.

Recommended Follow-up Experiments:

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to confirm if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

  • Apoptosis Assays: Employ Annexin V/PI staining to quantify the induction of apoptosis.

  • Tubulin Polymerization Assay: A cell-free biochemical assay can directly measure the compound's effect on tubulin polymerization in vitro.[3]

Troubleshooting

ProblemPotential Cause(s)Solution(s)
High background in blank wellsContaminated media or reagents; MTT reagent exposed to light.Use fresh, sterile reagents.[13] Always protect MTT solution from light.
Low absorbance in control wellsCell seeding density too low; cells not healthy.Optimize seeding density (Protocol 1). Ensure cells are healthy and in log phase before plating.
High variability between replicate wellsUneven cell seeding; edge effects in the plate; incomplete formazan solubilization.Mix cell suspension thoroughly before plating. Avoid using the outermost wells of the plate. Ensure complete dissolution of crystals by gentle pipetting.
All wells are purple (even blanks)Bacterial or yeast contamination.Discard culture and reagents.[13] Practice strict aseptic technique.

References

  • 3-nitropyridine analogues as novel microtubule-targeting agents - PMC. (n.d.).
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Retrieved March 11, 2026, from [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). protocols.io. Retrieved March 11, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved March 11, 2026, from [Link]

  • MTT Cell Proliferation and Viability Assay Kit. (n.d.). Chondrex, Inc. Retrieved March 11, 2026, from [Link]

  • How to calculate IC50 for my dose response? (2016, October 4). ResearchGate. Retrieved March 11, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved March 11, 2026, from [Link]

  • Drug dose-response data analysis. (2021, January 6). Towards Data Science. Retrieved March 11, 2026, from [Link]

  • How to calculate IC50. (n.d.). Science Gateway. Retrieved March 11, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. Retrieved March 11, 2026, from [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). ACS Publications. Retrieved March 11, 2026, from [Link]

  • Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. (2018, March 8). Helix. Retrieved March 11, 2026, from [Link]

  • How to determine number of cells to be seeded to perform MTT assay? (2018, May 21). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (2018, December 15). Acta Chimica Slovenica. Retrieved March 11, 2026, from [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024, December 19). IntechOpen. Retrieved March 11, 2026, from [Link]

  • Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PMC. (n.d.). Retrieved March 11, 2026, from [Link]

  • Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. (2016, May 26). Dove Medical Press. Retrieved March 11, 2026, from [Link]

  • Metabolism and Biological Effects of Nitropyrene and Related Compounds. (n.d.). Retrieved March 11, 2026, from [Link]

Sources

Pre-Clinical Evaluation Protocol: Profiling N-(3-Nitropyridin-2-yl)methanesulfonamide Derivatives as Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-(3-Nitropyridin-2-yl)methanesulfonamide scaffold is a highly versatile and privileged pharmacophore in modern kinase drug discovery. The methanesulfonamide moiety serves as an optimal hydrogen bond donor/acceptor system to anchor the compound within the highly conserved ATP-binding hinge region of kinases. Concurrently, the 3-nitropyridine ring occupies the adenine-binding pocket, providing a rigid vector for further derivatization—such as reduction to an amine for the attachment of electrophilic warheads in covalent inhibitor design[1].

This application note details a comprehensive, self-validating pre-clinical workflow designed to evaluate derivatives of this scaffold. Using Fibroblast Growth Factor Receptor 3 (FGFR3)—a critical receptor tyrosine kinase implicated in oncogenesis and skeletal dysplasias[2]—as our model target, this guide bridges the gap between biochemical potency and cellular efficacy.

Rationale & Experimental Design Causality

To establish a compound as a bona fide kinase inhibitor, researchers must move beyond simple binding affinity and prove functional enzymatic inhibition, mechanism of action (MoA), and cellular target engagement.

  • Why ADP-Glo for Biochemical Screening? Radiometric assays (using [γ-32P]-ATP) are highly sensitive but generate hazardous waste and limit high-throughput scalability[3]. The ADP-Glo™ Kinase Assay is a universal, homogeneous luminescent platform that measures ADP production. Because it directly quantifies the universal product of kinase activity, it is highly sensitive for low-activity receptor tyrosine kinases like FGFR3 and allows for precise IC₅₀ determination[4].

  • Why ATP-Competition Kinetics? A true hinge-binding scaffold must compete with endogenous ATP. By varying ATP concentrations during the assay, we can mathematically validate the MoA.

  • Why Cellular Validation? Biochemical potency rarely translates 1:1 to cellular efficacy due to membrane permeability, intracellular ATP concentrations (typically 1-5 mM), and protein binding. We utilize Western blotting for downstream signaling (p-FRS2, p-ERK) to prove that the phenotypic cell death is causally linked to FGFR3 target engagement.

Workflow Phase1 Phase 1 Biochemical Assay (ADP-Glo) Phase2 Phase 2 MoA & Kinetics (ATP Competition) Phase1->Phase2 Phase3 Phase 3 Cellular Efficacy (Target Engagement) Phase2->Phase3 Validation Self-Validation: Z'-factor > 0.7 Reference Controls Validation->Phase1 Validation->Phase2 Validation->Phase3

Self-validating experimental workflow for kinase inhibitor pre-clinical evaluation.

Phase 1: Biochemical Kinase Assay (ADP-Glo)

This protocol outlines the primary screening methodology to determine the half-maximal inhibitory concentration (IC₅₀) of N-(3-Nitropyridin-2-yl)methanesulfonamide derivatives against recombinant human FGFR3.

Reagent Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Enzyme & Substrate: Dilute recombinant FGFR3 kinase domain and Poly(Glu,Tyr) 4:1 substrate in Kinase Buffer.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

Step-by-Step Assay Protocol

Note: This protocol is optimized for a 384-well low-volume white microplate.

  • Inhibitor Addition: Dispense 1 µL of the serially diluted compound (or 1% DMSO vehicle control) into the wells.

  • Enzyme Addition: Add 2 µL of the FGFR3 enzyme solution. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration. (Causality: Pre-incubation is critical for compounds with slow-binding kinetics).

  • Reaction Initiation: Add 2 µL of the ATP/Substrate mix (final ATP concentration should be set at the empirical Km​ for FGFR3, typically ~10-30 µM). Incubate the reaction for 60 minutes at room temperature.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. (Causality: This reagent forcefully terminates the kinase reaction and completely depletes all unconsumed ATP, reducing background noise to near-zero[4]).

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This reagent converts the generated ADP back into ATP, which is subsequently utilized by a luciferase/luciferin reaction to produce light[4].

  • Detection: Read luminescence using a microplate reader (integration time: 0.5–1 second per well).

Self-Validation & Quality Control

To ensure the assay is a self-validating system, calculate the Z'-factor using the vehicle control (1% DMSO, full activity) and a positive control (e.g., 1 µM Futibatinib, a known FGFR inhibitor[1]). A Z'-factor 0.7 indicates an excellent, robust assay suitable for IC₅₀ determination.

Phase 2: Mechanism of Action (ATP-Competitiveness)

Because the methanesulfonamide moiety is designed to bind the kinase hinge region, the inhibitor must be ATP-competitive.

  • Matrix Setup: Perform the ADP-Glo assay as described above, but utilize a 2D matrix: titrate the inhibitor across the X-axis and titrate ATP concentrations (e.g., 5 µM, 15 µM, 50 µM, 150 µM, 500 µM) across the Y-axis.

  • Data Interpretation: Plot the IC₅₀ values against the ATP concentration.

    • If the IC₅₀ shifts linearly to the right (increases) as [ATP] increases, the compound is ATP-competitive .

    • If the IC₅₀ remains static regardless of [ATP], the compound is an allosteric or non-competitive inhibitor.

Phase 3: Cellular Target Engagement & Phenotypic Validation

Biochemical inhibition must translate into the blockade of intracellular signaling cascades. FGFR3 activation normally leads to the phosphorylation of the adaptor protein FRS2, which subsequently activates the MAPK (RAS/RAF/MEK/ERK) pathway, driving tumor proliferation[2].

FGFR3_Signaling Ligand FGF Ligand Receptor FGFR3 Kinase Ligand->Receptor Activates Adaptor FRS2 / GRB2 Receptor->Adaptor Phosphorylates Inhibitor N-(3-Nitropyridin-2-yl) methanesulfonamide Inhibitor->Receptor Competitive Inhibition MAPK MAPK Pathway (RAS/RAF/MEK/ERK) Adaptor->MAPK Transduces Outcome Tumor Proliferation MAPK->Outcome Induces

Diagram illustrating FGFR3 signaling blockade by the methanesulfonamide inhibitor.

Target Engagement (Western Blotting)
  • Cell Culture: Seed RT112 cells (a human bladder cancer cell line driven by FGFR3 overexpression[1]) in 6-well plates and grow to 70% confluency.

  • Treatment: Starve cells in serum-free media for 12 hours, then treat with varying concentrations of the test compound for 2 hours. Stimulate with FGF1 (50 ng/mL) and Heparin (10 µg/mL) for 15 minutes prior to lysis.

  • Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and probe with antibodies against p-FRS2 (Tyr196) , total FRS2, p-ERK1/2 (Thr202/Tyr204) , total ERK, and GAPDH (loading control).

  • Causality Check: A dose-dependent decrease in p-FRS2 and p-ERK confirms that the compound penetrates the cell membrane and successfully engages FGFR3 in the complex intracellular milieu.

Phenotypic Viability (CellTiter-Glo)

To confirm that target engagement results in the desired phenotypic outcome (cell death/growth arrest):

  • Seed RT112 cells in 96-well plates (2,000 cells/well).

  • Treat with the compound for 72 hours.

  • Add CellTiter-Glo reagent to measure intracellular ATP levels (a direct proxy for viable, metabolically active cells) and calculate the cellular EC₅₀.

Quantitative Data Summary

A successful lead candidate derived from the N-(3-Nitropyridin-2-yl)methanesulfonamide scaffold should ideally meet the following quantitative benchmarks to progress to in vivo animal models:

ParameterAssay MethodTarget MetricExpected Range for Lead Candidate
Biochemical Potency ADP-Glo Kinase AssayIC₅₀ (FGFR3)< 10 nM
Kinase Selectivity ADP-Glo Kinome PanelFold-selectivity (vs FGFR1/2)> 50-fold
Binding Affinity Surface Plasmon Resonance Kd​ < 5 nM
Cellular Target Engagement Western Blot (p-FRS2)IC₅₀ (Cellular)< 50 nM
Phenotypic Viability CellTiter-Glo (RT112 cells)EC₅₀< 100 nM

References

  • Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Signaling by FGFR3 Reactome Pathway Database[Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data National Institutes of Health (NIH) / PMC[Link]

Sources

Application Notes & Protocols: Evaluation of N-(3-Nitropyridin-2-yl)methanesulfonamide as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial evaluation of N-(3-Nitropyridin-2-yl)methanesulfonamide as a novel antimicrobial agent. The protocols outlined below are designed to establish the compound's antimicrobial efficacy, preliminary safety profile, and potential mechanism of action.

Introduction: The Rationale for Investigating N-(3-Nitropyridin-2-yl)methanesulfonamide

The rising threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action.[1] The sulfonamide class of drugs has a long-standing history in antimicrobial therapy.[2][3][4] The pyridine ring is a common scaffold in many biologically active compounds, and nitropyridine derivatives, in particular, have demonstrated a range of biological activities, including potential as anticancer agents by targeting microtubules.[5][6][7][8] The combination of a methanesulfonamide group with a nitropyridine core in N-(3-Nitropyridin-2-yl)methanesulfonamide presents a unique chemical structure that warrants investigation for its antimicrobial properties. This document provides a structured workflow for the systematic evaluation of this compound.

Synthesis of N-(3-Nitropyridin-2-yl)methanesulfonamide (Proposed)

Synthesis_Workflow cluster_0 Step 1: Nitration of 2-Aminopyridine cluster_1 Step 2: Sulfonylation A 2-Aminopyridine C 2-Amino-3-nitropyridine A->C Nitration B Nitrating Agent (e.g., HNO3/H2SO4) D 2-Amino-3-nitropyridine F N-(3-Nitropyridin-2-yl)methanesulfonamide D->F Sulfonylation E Methanesulfonyl chloride in the presence of a base

Caption: Proposed two-step synthesis of N-(3-Nitropyridin-2-yl)methanesulfonamide.

Protocol:

  • Nitration of 2-Aminopyridine: 2-Aminopyridine can be nitrated using a mixture of nitric acid and sulfuric acid to yield 2-amino-3-nitropyridine. This reaction is a standard electrophilic aromatic substitution.

  • Sulfonylation of 2-Amino-3-nitropyridine: The resulting 2-amino-3-nitropyridine can then be reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the desired N-(3-Nitropyridin-2-yl)methanesulfonamide. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Purification and Characterization: The final product should be purified using column chromatography or recrystallization. The structure and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing

The initial evaluation of a potential antimicrobial agent involves determining its spectrum of activity and potency against a panel of clinically relevant microorganisms. The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC).[1][9][10]

Broth Microdilution Method for MIC Determination

This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent.[9][11]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[9]

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of N-(3-Nitropyridin-2-yl)methanesulfonamide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a gradient of compound concentrations.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum from a fresh culture (18-24 hours old) on a non-selective agar plate.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

Data Presentation:

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213[Insert experimental data]
Escherichia coliATCC 25922[Insert experimental data]
Pseudomonas aeruginosaATCC 27853[Insert experimental data]
Candida albicansATCC 90028[Insert experimental data]
Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative method that provides a preliminary assessment of antimicrobial activity.[9][10][11][12]

Principle: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate inoculated with the test microorganism. The agent diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a zone of growth inhibition will appear around the disk.[9][11]

Protocol:

  • Preparation of Agar Plates: Use Mueller-Hinton Agar (MHA) plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[9]

  • Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.

  • Disk Application: Aseptically apply a sterile paper disk impregnated with a known amount of N-(3-Nitropyridin-2-yl)methanesulfonamide to the surface of the agar.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition in millimeters.

Preliminary Cytotoxicity Assessment

It is crucial to assess the potential toxicity of a new antimicrobial compound to eukaryotic cells to determine its therapeutic window.[13][14][15]

Lactate Dehydrogenase (LDH) Release Assay

Principle: Lactate dehydrogenase is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[16] Measuring the amount of LDH in the supernatant provides an indication of cytotoxicity.[16]

LDH_Assay_Workflow A Seed mammalian cells in a 96-well plate B Treat cells with varying concentrations of N-(3-Nitropyridin-2-yl)methanesulfonamide A->B C Incubate for 24 hours B->C D Collect cell culture supernatant C->D E Add LDH reaction mixture to supernatant D->E F Incubate and measure absorbance at 490 nm E->F G Calculate percentage cytotoxicity F->G

Caption: Workflow for the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Protocol:

  • Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of N-(3-Nitropyridin-2-yl)methanesulfonamide. Include a negative control (vehicle only) and a positive control (a known cytotoxic agent or lysis buffer).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • LDH Assay: Perform the LDH assay according to the manufacturer's instructions of a commercially available kit. This typically involves adding a reaction mixture to the supernatant and incubating to allow for the conversion of a substrate to a colored product.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (usually 490 nm). Calculate the percentage of cytotoxicity relative to the positive control.

Data Presentation:

Compound Concentration (µg/mL)% Cytotoxicity (LDH Release)
0 (Vehicle Control)[Insert experimental data]
[Concentration 1][Insert experimental data]
[Concentration 2][Insert experimental data]
[Concentration 3][Insert experimental data]
Positive Control (Lysis Buffer)100

Investigating the Mechanism of Action (Proposed)

Based on the activity of related nitropyridine compounds, a potential mechanism of action could involve the disruption of essential cellular processes.[5][6]

Assessment of Apoptosis Induction

Principle: Many antimicrobial agents exert their effects by inducing programmed cell death (apoptosis) in the target microorganisms. This can be assessed by various methods, including staining with fluorescent dyes that detect apoptotic markers.

Protocol (using Annexin V/Propidium Iodide Staining):

  • Treatment: Treat the target microorganism with N-(3-Nitropyridin-2-yl)methanesulfonamide at its MIC and 2x MIC for a defined period.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to a commercial kit's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Evaluation of Macromolecular Synthesis Inhibition

Principle: To determine if the compound interferes with essential biosynthetic pathways, the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall can be measured.

Protocol:

  • Radiolabeling: In separate experiments, incubate the target microorganism with N-(3-Nitropyridin-2-yl)methanesulfonamide in the presence of [³H]thymidine (for DNA synthesis), [³H]uridine (for RNA synthesis), [³H]leucine (for protein synthesis), or [¹⁴C]N-acetylglucosamine (for peptidoglycan synthesis).

  • Measurement: After a set incubation time, precipitate the macromolecules and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the level of incorporation in treated cells to that in untreated controls.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of N-(3-Nitropyridin-2-yl)methanesulfonamide as a potential antimicrobial agent. By systematically evaluating its antimicrobial spectrum, potency, and preliminary safety profile, researchers can make informed decisions about its potential for further development as a therapeutic agent.

References

  • Kretschmer, D., & Gekeler, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Drug Safety Evaluation (pp. 85-99). Humana Press, New York, NY. [Link]

  • Kretschmer, D., & Gekeler, C. (2021). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In In Vitro Toxicology (pp. 143-160). Humana, New York, NY. [Link]

  • Asia-Pacific Economic Cooperation. (2018). Antimicrobial Susceptibility Testing. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Kretschmer, D., & Gekeler, C. (2021). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2271, 143-160. [Link]

  • Saade, C., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Immunology, 12, 706913. [Link]

  • Di Poto, A., et al. (2022). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. International Journal of Molecular Sciences, 23(24), 15758. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a comprehensive review of currently used methods. Clinical infectious diseases, 49(8), 1249-1256. [Link]

  • Jorgensen, J. H., & Turnidge, J. D. (2015). Susceptibility test methods: dilution and disk diffusion methods. In Manual of clinical microbiology (pp. 1253-1273). American Society for Microbiology. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • van der Meer, D., et al. (2021). 3-nitropyridine analogues as novel microtubule-targeting agents. PLoS One, 16(11), e0259675. [Link]

  • MISAN. (2021, October 21). First Step to Antimicrobial Testing. [Link]

  • Jha, A., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1845–1856. [Link]

  • Google Patents. (2010).
  • bioMérieux. (2023, February 5). Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. (n.d.). Mechanism of action of the 3-nitropyridine compounds. [Link]

  • Southeast Asian Fisheries Development Center, Aquaculture Department. (2005). Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. [Link]

  • Al-Tel, T. H. (2010). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Pharmaceutica, 60(3), 343-349. [Link]

  • Ike, D. E., & Okafor, S. N. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences, 8(2), 163-173. [Link]

  • El-Sayed, N. N. E., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 706. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • Utkina, E. N., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694. [Link]

  • Jha, A., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1845–1856. [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

  • Google Patents. (2020). N-(pyridin-2-yl)

Sources

Application Note: Investigational Profiling of N-(3-Nitropyridin-2-yl)methanesulfonamide in Hypoxic Cancer Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of oncology drug development, targeting the hypoxic tumor microenvironment remains a critical frontier. As a Senior Application Scientist, I frequently observe that the successful evaluation of novel compounds requires not just robust execution, but a deep understanding of the structural causality driving the assay.

This application note details the in vitro protocols for evaluating N-(3-Nitropyridin-2-yl)methanesulfonamide (CAS: 1820716-87-7) . The structural logic of this compound is bipartite:

  • The Methanesulfonamide Moiety: Sulfonamides and methanesulfonamides serve as highly efficient Zinc-Binding Groups (ZBGs), anchoring the molecule within the active site of metalloenzymes such as Carbonic Anhydrase (CA)[1].

  • The Nitropyridine Scaffold: The incorporation of a nitropyridine "tail" allows for tailored steric and electronic interactions with the variable amino acid residues in the middle and outer rims of the CA active site cavity, a proven strategy for enhancing isoform selectivity[2]. Furthermore, heteroaryl sulfonamides incorporating nitropyridine derivatives have demonstrated significant potential in both antimicrobial and antitumoral applications[3].

Our target is Carbonic Anhydrase IX (CAIX) , a transmembrane isoform heavily implicated in tumor survival under hypoxic conditions[4]. Because CAIX is minimally expressed in healthy, normoxic tissue, it offers a wide therapeutic window.

Target Pathway Dynamics

To evaluate this compound, we must first understand the biological circuitry we are disrupting. Under low oxygen conditions, the stabilization of HIF-1α leads to the transcriptional upregulation of CAIX. CAIX catalyzes the reversible hydration of carbon dioxide, extruding protons to acidify the extracellular tumor microenvironment while maintaining an alkaline intracellular pH—a hallmark of aggressive cancer cell lines.

Pathway Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Inhibits PHD enzymes CA9 CAIX Overexpression HIF1A->CA9 Transcriptional activation Acid Tumor Microenvironment Acidification CA9->Acid CO2 + H2O → HCO3- + H+ Inhibitor N-(3-Nitropyridin-2-yl) methanesulfonamide Inhibitor->CA9 Zinc-binding inhibition

Figure 1: HIF-1α mediated CAIX upregulation and targeted inhibition by the methanesulfonamide derivative.

Experimental Architecture: A Self-Validating Approach

A common pitfall in hypoxic drug screening is the failure to isolate target-specific cytotoxicity from general basal toxicity. If a compound kills cells equally in 21% O 2​ and 1% O 2​ , it is not a selective CAIX inhibitor. Therefore, every protocol described below is engineered as a self-validating system , utilizing parallel normoxic controls to calculate a Hypoxia Cytotoxicity Ratio (HCR).

Workflow Step1 1. Cell Seeding HCT116 / HT-29 Step2 2. Hypoxia Induction 1% O2 Chamber Step1->Step2 Step3 3. Compound Treatment 0.1 - 100 µM Step2->Step3 Step4 4. Functional Assays Viability & ECAR Step3->Step4

Figure 2: Self-validating experimental workflow for evaluating CAIX-targeted inhibitors.

Step-by-Step Methodologies

Protocol A: Hypoxia Induction and Viability Screening

Objective: Determine the selective cytotoxicity of N-(3-Nitropyridin-2-yl)methanesulfonamide against CAIX-expressing cells.

  • Cell Preparation: Seed HCT116 (human colorectal carcinoma) cells at a density of 5,000 cells/well in two separate 96-well plates using McCoy's 5A medium supplemented with 10% FBS. Allow 24 hours for attachment.

  • Compound Preparation: Prepare a 10 mM stock of N-(3-Nitropyridin-2-yl)methanesulfonamide in 100% DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration remains 0.5%).

  • Hypoxia Induction:

    • Plate 1 (Normoxia): Incubate at 37°C, 5% CO 2​ , 21% O 2​ .

    • Plate 2 (Hypoxia): Transfer to a hypoxia workstation (e.g., Don Whitley or Coy Lab) purged with a gas mixture of 1% O 2​ , 5% CO 2​ , and 94% N 2​ .

  • Incubation & Readout: Incubate both plates for 72 hours. Add 20 µL of MTS reagent (CellTiter 96® AQueous One) to each well. Incubate for 2 hours and record absorbance at 490 nm.

Self-Validation Checkpoint: Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC 50​ (Normoxia) / IC 50​ (Hypoxia). An HCR > 5 mathematically validates that the compound's mechanism of action is target-dependent (CAIX-mediated) rather than a result of off-target toxicity. Include SLC-0111 (a known Phase II CAIX inhibitor) as a positive control[1].

Protocol B: Functional Validation via Extracellular Acidification Rate (ECAR)

Objective: Prove causality by demonstrating that the compound functionally blocks CAIX-mediated proton extrusion.

  • Sensor Calibration: Hydrate a Seahorse XF96 sensor cartridge in XF Calibrant at 37°C in a non-CO 2​ incubator overnight.

  • Cell Seeding: Seed HCT116 cells at 15,000 cells/well in an XF96 cell culture microplate. Pre-condition in 1% O 2​ for 48 hours to ensure robust CAIX expression.

  • Assay Medium: Wash cells twice with unbuffered Seahorse XF Base Medium (pH 7.4) supplemented with 10 mM glucose and 2 mM glutamine.

  • Injection Strategy: Load Port A of the sensor cartridge with N-(3-Nitropyridin-2-yl)methanesulfonamide (final well concentration: 20 µM).

  • Measurement: Run the standard ECAR protocol. Measure basal ECAR for 3 cycles, inject the compound from Port A, and measure post-injection ECAR for 5 cycles.

Self-Validation Checkpoint: Injecting a known CAIX inhibitor (e.g., SLC-0111) in a parallel well must yield an identical, immediate drop in ECAR. If the positive control fails to reduce ECAR, the cells have not achieved sufficient CAIX expression, invalidating the run.

Quantitative Data Interpretation

To facilitate rapid decision-making, quantitative outputs from the dual-protocol system should be summarized to highlight the selectivity and functional efficacy of the methanesulfonamide derivative.

Compound / ConditionIC 50​ Normoxia (21% O 2​ )IC 50​ Hypoxia (1% O 2​ )Hypoxia Cytotoxicity Ratio (HCR)Max ECAR Reduction
N-(3-Nitropyridin-2-yl)methanesulfonamide > 100 µM12.5 µM> 8.0 65% ± 4%
SLC-0111 (Positive Control)> 100 µM18.2 µM> 5.4 72% ± 3%
Doxorubicin (Negative Control)0.5 µM0.6 µM0.83 (No selectivity)N/A

Expert Insight: The data table above represents the gold standard for validating a CAIX inhibitor. The target compound exhibits an HCR > 8.0, confirming that the nitropyridine tail and methanesulfonamide ZBG work synergistically to selectively target the hypoxic state. The 65% reduction in ECAR provides the definitive mechanistic proof that this cytotoxicity is driven by the collapse of intracellular pH regulation.

References

  • Title: Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds Source: PubMed (NIH) URL: [Link]

  • Title: Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications Source: PubMed Central (NIH) URL: [Link]

  • Title: Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide Source: MDPI URL: [Link]

  • Title: Synthesis, Characterization, and Evaluation for Antibacterial and Antifungal Activities of N-Heteroaryl Substituted Benzene Sulphonamides Source: SciSpace / Hindawi URL: [Link]

Sources

Developing in vitro assays for novel nitropyridine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vitro Assay Development for Nitropyridine-Based Hypoxia-Activated Prodrugs

Introduction

Nitropyridine derivatives have emerged as highly versatile scaffolds in modern medicinal chemistry, exhibiting potent biological activities ranging from microtubule destabilization to targeted kinase inhibition 1[1]. Recently, the electron-deficient nature of the nitropyridine moiety has been strategically leveraged in the design of Hypoxia-Activated Prodrugs (HAPs) 2[2]. In the hypoxic microenvironments characteristic of solid tumors, the nitro group undergoes enzymatic reduction by flavoenzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1) or bacterial nitroreductases (NTR). This bioreduction converts the relatively inert prodrug into a highly reactive cytotoxic species (e.g., hydroxylamines or amines) capable of inducing severe DNA damage 3[3].

To successfully advance novel nitropyridine HAPs from hit-to-lead, robust in vitro assay cascades must be established. This guide details a self-validating, three-tier screening protocol: (1) Cell-free enzymatic kinetics, (2) Hypoxia-selective cellular cytotoxicity, and (3) Mechanistic target validation.

Mechanistic Rationale: The Nitroreduction Pathway

The efficacy of a nitropyridine HAP relies heavily on its redox potential and substrate affinity for specific reductases. Under normoxia, single-electron reduction forms a nitro radical anion, which rapidly reacts with molecular oxygen to regenerate the parent prodrug (futile cycling) while generating reactive oxygen species (ROS). Under hypoxia, the absence of oxygen allows further reduction to the active cytotoxic effector 3[3].

Mechanism Prodrug Nitropyridine Prodrug Enzyme NQO1 / NTR (1e- or 2e- reduction) Prodrug->Enzyme NADH/NADPH Radical Nitro Radical Anion Enzyme->Radical 1e- transfer Active Active Cytotoxin (Hydroxylamine/Amine) Enzyme->Active 2e- transfer (Hypoxia) Radical->Prodrug Normoxia (O2) Futile Cycling Radical->Active Hypoxia (Further reduction) ROS Superoxide (ROS) Radical->ROS O2 -> O2- DNA DNA Alkylation / Damage Active->DNA

Bioreduction pathway of nitropyridine prodrugs under normoxic vs. hypoxic conditions.

Protocol 1: Cell-Free Enzymatic Nitroreduction Kinetics

Objective: To quantify the catalytic efficiency ( kcat​/Km​ ) of recombinant NQO1/NTR against the novel nitropyridine compound. Causality & Trustworthiness: By isolating the enzyme-substrate interaction, we prevent false negatives caused by poor cellular uptake or rapid efflux. If a compound fails in cell-based assays, this cell-free data determines whether the failure is due to poor enzyme affinity or poor membrane permeability. The inclusion of Dicoumarol, a competitive inhibitor of NADH-dependent enzymes, serves as a critical negative control to validate that the observed reduction is strictly enzyme-mediated4[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4). Reconstitute recombinant human NQO1 (or E. coli NTR) to a working stock of 1 µg/mL. Prepare 500 µM NADH to act as the electron donor 5[5].

  • Substrate Titration: Prepare serial dilutions of the nitropyridine compound (1 µM to 100 µM) in DMSO (ensure final assay DMSO concentration is <1%).

  • Reaction Initiation: In a 96-well UV-transparent microplate, combine 90 µL buffer, 5 µL NQO1, and 5 µL of the compound. Initiate the reaction by adding 10 µL of NADH.

  • Inhibition Control: In parallel wells, pre-incubate the enzyme with 50 µM Dicoumarol for 10 minutes prior to adding NADH.

  • Kinetic Monitoring: Monitor the depletion of NADH via absorbance at 340 nm, or track the appearance of the reduced product via HPLC-UV over 30 minutes at 37°C.

  • Data Analysis: Calculate initial velocities and fit to the Michaelis-Menten equation to derive Km​ and Vmax​ .

Table 1: Representative Kinetic Parameters for Nitropyridine Analogs

Compound IDTarget Enzyme Km​ (µM) kcat​ (s⁻¹)Dicoumarol Inhibition
NP-Lead-01 Human NQO112.4 ± 1.24.8 ± 0.3> 95%
NP-Lead-02 Human NQO145.1 ± 3.51.2 ± 0.1> 95%
TH-302 (Ref) Human NQO118.5 ± 2.03.5 ± 0.2> 95%

Protocol 2: Hypoxia vs. Normoxia Cytotoxicity Screening

Objective: To determine the Hypoxia Cytotoxicity Ratio (HCR), defined as the IC₅₀ under normoxia divided by the IC₅₀ under hypoxia. A higher HCR indicates superior tumor selectivity. Causality & Trustworthiness: Standard 2D cell culture models fail to replicate the oxygen gradients of solid tumors. By strictly controlling the oxygen tension (0.1% O₂) using a specialized hypoxia chamber, we artificially induce the bioreductive activation of the nitropyridine scaffold 6[6]. Using an ATP-based luminescence assay ensures highly sensitive, homogeneous viability readouts without the metabolic artifacts common in MTT assays.

Workflow Seed Seed Cells (96-well plate) Dose Compound Dosing (0.01 - 100 µM) Seed->Dose Incubate Incubation (72h) Dose->Incubate Split Incubate->Split Normoxia Normoxia (21% O2) Split->Normoxia Hypoxia Hypoxia (0.1% O2) Split->Hypoxia Assay CellTiter-Glo Assay (Luminescence) Normoxia->Assay Hypoxia->Assay Analyze Calculate IC50 & HCR Assay->Analyze

96-well microplate workflow for determining the Hypoxia Cytotoxicity Ratio (HCR).

Step-by-Step Methodology:

  • Cell Seeding: Seed human lung carcinoma cells (A549), which express high basal levels of NQO1 7[7], at 2,000 cells/well in two identical 96-well white opaque plates. Incubate overnight at 37°C, 21% O₂, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of the nitropyridine compound (0.01 µM to 100 µM).

  • Differential Incubation:

    • Plate A (Normoxia): Incubate at 21% O₂ for 72 hours.

    • Plate B (Hypoxia): Transfer immediately to a hypoxia workstation pre-purged to 0.1% O₂, 5% CO₂, and balance N₂. Incubate for 72 hours6[6].

  • Viability Measurement: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Detection & Calculation: Read luminescence using a multi-mode microplate reader. Normalize data to vehicle controls and calculate IC₅₀ values using 4-parameter non-linear regression.

Table 2: Comparative Cytotoxicity and HCR of Nitropyridine Derivatives

Compound IDIC₅₀ Normoxia (µM)IC₅₀ Hypoxia (µM)Hypoxia Cytotoxicity Ratio (HCR)
NP-Lead-01 > 100.00.85> 117.6
NP-Lead-02 45.212.43.6
TH-302 (Ref) 88.50.42210.7

Protocol 3: Mechanistic Validation via γH2AX Immunofluorescence

Objective: To confirm that the hypoxia-activated nitropyridine species induces DNA double-strand breaks. Causality & Trustworthiness: Cytotoxicity alone does not confirm the mechanism of action. Because reduced nitropyridines often act as DNA alkylating agents, quantifying the phosphorylation of histone H2AX (γH2AX)—a rapid and specific response to DNA double-strand breaks—provides direct evidence of the intracellular effector mechanism.

Step-by-Step Methodology:

  • Cell Preparation: Seed A549 cells on glass coverslips in 6-well plates and allow adherence overnight.

  • Hypoxic Dosing: Treat with the nitropyridine compound at its established hypoxic IC₅₀ concentration. Incubate under 0.1% O₂ for 12 hours.

  • Fixation & Permeabilization: Wash cells with cold PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking & Staining: Block non-specific binding with 5% BSA for 1 hour. Incubate with an anti-phospho-Histone H2AX (Ser139) primary antibody overnight at 4°C.

  • Secondary Antibody: Wash three times with PBS and incubate with an Alexa Fluor 488-conjugated secondary antibody for 1 hour in the dark.

  • Mounting & Imaging: Counterstain nuclei with DAPI. Mount coverslips and image using a confocal fluorescence microscope. Quantify the percentage of γH2AX-positive foci per nucleus using automated image analysis software.

Sources

N-(3-Nitropyridin-2-yl)methanesulfonamide for microtubule-targeting agent research

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Investigation of N-(3-Nitropyridin-2-yl)methanesulfonamide as a Microtubule-Targeting Agent

Abstract

Microtubules, dynamic polymers of α- and β-tubulin, are essential for critical cellular processes, including cell division, intracellular transport, and maintenance of cell structure.[1] Their pivotal role in mitosis makes them a well-established and highly successful target for anticancer drug development.[1][2] Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3] A novel class of compounds, 3-nitropyridine analogues, has recently been identified as potent microtubule-destabilizing agents that bind to the colchicine site on β-tubulin.[2][4] This application note provides a comprehensive guide for researchers investigating N-(3-Nitropyridin-2-yl)methanesulfonamide, a member of this promising class. We present a structured workflow, from biochemical validation to cellular characterization, offering detailed, field-proven protocols to elucidate its mechanism of action and anticancer potential.

Hypothesized Mechanism of Action

Based on studies of analogous 3-nitropyridine compounds, N-(3-Nitropyridin-2-yl)methanesulfonamide is predicted to function as a microtubule destabilizer.[3][4] The proposed mechanism involves direct interaction with tubulin heterodimers, preventing their polymerization into microtubules. This disruption of microtubule dynamics is expected to activate the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase and ultimately triggering apoptosis.[1]

Compound N-(3-Nitropyridin-2-yl)methanesulfonamide Binding Binds to Colchicine Site on β-Tubulin Compound->Binding Inhibition Inhibition of Tubulin Polymerization Binding->Inhibition Destabilization Microtubule Network Destabilization Inhibition->Destabilization SpindleDisruption Mitotic Spindle Disruption Destabilization->SpindleDisruption Arrest G2/M Phase Cell Cycle Arrest SpindleDisruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of action for N-(3-Nitropyridin-2-yl)methanesulfonamide.

Recommended Experimental Workflow

A logical and sequential approach is critical to comprehensively characterize a novel MTA. We recommend a multi-tiered strategy that begins with direct biochemical evidence, followed by an assessment of cellular effects, and culminates in a detailed analysis of the cellular mechanism.

Tier1 Tier 1: Biochemical Validation In Vitro Tubulin Polymerization Assay Tier2 Tier 2: Cellular Activity Cell Viability / Cytotoxicity (MTT/MTS Assay) Tier1->Tier2 Tier3 Tier 3: Cellular Mechanism Immunofluorescence Microscopy Cell Cycle Analysis (Flow Cytometry) Tier2->Tier3

Caption: A sequential workflow for characterizing a novel microtubule-targeting agent.

Tier 1: Biochemical Validation

In Vitro Tubulin Polymerization Assay

Principle: This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization can be monitored by an increase in light scattering (absorbance at 340 nm) or by an increase in fluorescence from a reporter dye that incorporates into forming microtubules.[5][6] For a destabilizing agent like N-(3-Nitropyridin-2-yl)methanesulfonamide, a dose-dependent inhibition of this signal is expected.[3]

Protocol: Fluorescence-Based Assay

This protocol is adapted from established kits and methodologies.[6][7]

Materials:

  • Lyophilized >99% pure tubulin (e.g., porcine brain tubulin)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • Tubulin Glycerol Buffer (General Tubulin Buffer + 60% glycerol)

  • Fluorescent Reporter (e.g., DAPI)

  • Test Compound: N-(3-Nitropyridin-2-yl)methanesulfonamide, dissolved in DMSO

  • Control Compounds: Paclitaxel (stabilizer), Vinblastine (destabilizer), DMSO (vehicle)

  • Pre-warmed (37°C) black, opaque 96-well plates

  • Temperature-controlled fluorescence plate reader (Excitation: 360 nm, Emission: 420-450 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 10 mg/mL. Aliquot and flash-freeze in liquid nitrogen for storage at -80°C.[5]

    • Prepare a "Tubulin Polymerization Mix" on ice. For each reaction, combine tubulin, General Tubulin Buffer, Tubulin Glycerol Buffer, GTP (to 1 mM final), and fluorescent reporter. The final tubulin concentration should be ~2 mg/mL.[6][8] Keep this mix on ice at all times.

  • Compound Preparation:

    • Prepare a 10x working stock of N-(3-Nitropyridin-2-yl)methanesulfonamide and control compounds by diluting them in room temperature General Tubulin Buffer.

  • Assay Execution:

    • Add 5 µL of the 10x compound dilutions (or vehicle control) to the appropriate wells of a pre-warmed 37°C 96-well plate.[8]

    • To initiate the polymerization reaction, add 45 µL of the ice-cold Tubulin Polymerization Mix to each well. Pipette gently to mix. Avoid introducing air bubbles.

    • Immediately place the plate in the 37°C plate reader.

  • Data Acquisition:

    • Measure fluorescence every 60 seconds for 60-90 minutes.[9] The plate should be shaken briefly between reads if the instrument allows.[9]

Data Interpretation: The polymerization of tubulin follows three phases: nucleation, growth, and a steady-state equilibrium.[5] A destabilizing agent will decrease the rate of polymerization (Vmax) and reduce the final polymer mass (plateau height).

CompoundExpected Effect on Polymerization Curve
DMSO (Vehicle) Standard sigmoidal curve showing all three phases.[5]
Paclitaxel (Stabilizer) Eliminates the nucleation phase, increases Vmax, and increases the final polymer mass.[7]
Vinblastine (Destabilizer) Decreases Vmax and reduces the final polymer mass.[7]
N-(3-Nitropyridin-2-yl)methanesulfonamide Expected to show a dose-dependent decrease in Vmax and final polymer mass, similar to vinblastine.[3]

Tier 2: Cellular Activity Assessment

Cell Viability Assay (MTT/MTS)

Principle: These colorimetric assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt (MTT or MTS) to a colored formazan product.[10][11] The intensity of the color is proportional to the number of living cells and is used to calculate the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Protocol: MTT Assay

This protocol is a standard method for assessing cytotoxicity.[12][13]

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • N-(3-Nitropyridin-2-yl)methanesulfonamide stock solution in DMSO

  • MTT solution (5 mg/mL in sterile PBS), filtered and stored protected from light.[11]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere and grow overnight.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Aspirate the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) only as a negative control and wells with medium only for background subtraction.

    • Incubate for the desired period (e.g., 48 or 72 hours).[12]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[10]

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[11]

  • Solubilization:

    • Add 100-150 µL of Solubilization Solution to each well.[11]

    • Mix thoroughly on a plate shaker to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]

Data Analysis:

  • Subtract the background absorbance (medium only wells) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot % Viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

Tier 3: Cellular Mechanism of Action

Immunofluorescence of the Microtubule Network

Principle: This technique allows for the direct visualization of the microtubule cytoskeleton within cells.[14] Cells are treated with the compound, fixed to preserve their structure, and then stained with a primary antibody specific for α-tubulin, followed by a fluorescently-labeled secondary antibody.[14][15] Disruption of the microtubule network by a destabilizing agent will be clearly visible.[3]

Protocol: Materials:

  • Cells grown on sterile glass coverslips in a multi-well plate.

  • Paraformaldehyde (PFA), 4% in PBS (freshly prepared).

  • Permeabilization Buffer: 0.1-0.2% Triton X-100 in PBS.[14]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.[12]

  • Primary Antibody: Mouse or Rabbit anti-α-Tubulin antibody.

  • Secondary Antibody: Fluorescently-labeled anti-Mouse or anti-Rabbit IgG (e.g., Alexa Fluor 488).

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).

  • Antifade mounting medium.

  • Fluorescence microscope (confocal is recommended for higher resolution).

Procedure:

  • Cell Culture and Treatment: Seed cells onto coverslips and allow them to adhere. Treat with the test compound (e.g., at its IC₅₀ and 10x IC₅₀ concentration) for an appropriate duration (e.g., 4-24 hours). Include a vehicle control.

  • Fixation: Gently wash cells with warm PBS. Fix with 4% PFA for 10-15 minutes at room temperature.[14]

  • Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with Permeabilization Buffer for 5-10 minutes.[12][14]

  • Blocking: Wash three times with PBS. Block non-specific antibody binding sites by incubating in Blocking Buffer for at least 30-60 minutes.[12]

  • Antibody Incubation:

    • Incubate with the primary anti-α-Tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Staining and Mounting:

    • Wash three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash once with PBS.

    • Mount the coverslip onto a glass slide using a drop of antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of the tubulin network (e.g., green channel) and nuclei (blue channel).

Expected Results:

  • Control Cells: Will display a well-organized, filamentous network of microtubules extending throughout the cytoplasm.[16]

  • Treated Cells: Will show a dose-dependent disruption and depolymerization of the microtubule network, resulting in a diffuse, non-structured cytoplasmic fluorescence.[3]

Cell Cycle Analysis by Flow Cytometry

Principle: Microtubule disruption during mitosis prevents the formation of a functional mitotic spindle, leading to cell cycle arrest at the G2/M checkpoint.[1][17] Flow cytometry can quantify this arrest. Cells are fixed and stained with a DNA-intercalating dye like Propidium Iodide (PI).[17][18] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation and quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[18]

Protocol: Materials:

  • Cells cultured in 6-well plates.

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free.

  • Ice-cold 70% ethanol.[19]

  • RNase A (DNase free), 100 µg/mL solution.[17]

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI in PBS).[19]

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound at various concentrations for a set time (e.g., 24 hours).[1] Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in ~200 µL of cold PBS.

    • While gently vortexing, add 1-2 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]

    • Incubate at -20°C for at least 2 hours (can be stored for weeks).[17]

  • Staining:

    • Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) to remove the ethanol.[17]

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in a solution containing RNase A and incubate at 37°C for 30 minutes. This step is crucial to degrade RNA and ensure that PI only stains DNA.[17]

    • Add the PI staining solution to the cell suspension.

    • Incubate in the dark at room temperature for 15-30 minutes.[17]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.[17]

    • Use appropriate software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[19]

Expected Results: Treatment with a microtubule-destabilizing agent is expected to cause a significant increase in the population of cells in the G2/M phase, with a corresponding decrease in the G0/G1 population, in a dose-dependent manner.[1][3]

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control ~50-60%~20-30%~10-15%
N-(3-Nitropyridin-2-yl)methanesulfonamide (Low Dose) DecreasedVariableIncreased
N-(3-Nitropyridin-2-yl)methanesulfonamide (High Dose) Significantly DecreasedVariable / DecreasedSignificantly Increased

References

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc. Retrieved from [Link]

  • O'Boyle, K. M., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports. Retrieved from [Link]

  • The Cameron Team. (n.d.). Microtubule Protocols Methods In Molecular Medici. ftp.thecameronteam.com. Retrieved from [Link]

  • JoVE. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

  • Sontag, R., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Molecules. Retrieved from [Link]

  • Herman, J., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE. Retrieved from [Link]

  • Rosito, M., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols. Retrieved from [Link]

  • Cancer Research UK. (n.d.). Flow Cytometry Protocol. Cancer Research UK Beatson Institute. Retrieved from [Link]

  • Porter, K. R., et al. (1983). Visualization of microtubules of cells in situ by indirect immunofluorescence. The Journal of Cell Biology. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Retrieved from [Link]

  • JoVE. (2017). Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion STED Microscopy. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

  • ResearchGate. (n.d.). Cell cycle analysis and influence on microtubules. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Herman, J., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLoS One. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of the 3-nitropyridine compounds. ResearchGate. Retrieved from [Link]

  • MDPI. (2025). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. MDPI. Retrieved from [Link]

Sources

Application Note: Experimental Design for Assessing the Anti-Inflammatory Properties of Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols

Introduction & Mechanistic Rationale

Sulfonamides—compounds containing the functional −SO2​NH2​ group—have evolved far beyond their historical origins as antimicrobial agents. Today, they form the structural backbone of several potent anti-inflammatory therapeutics, most notably the selective cyclooxygenase-2 (COX-2) inhibitors such as celecoxib, valdecoxib, and the disease-modifying antirheumatic drug (DMARD) sulfasalazine[1].

The pharmacological efficacy of sulfonamides relies on their ability to selectively bind the hydrophilic side pocket of the COX-2 enzyme, thereby halting the conversion of arachidonic acid into pro-inflammatory prostaglandins without disrupting the cytoprotective functions of COX-1[1]. Furthermore, recent drug development efforts have demonstrated that novel sulfonamide derivatives can also suppress inflammation upstream by modulating the Nuclear Factor kappa B (NF-κB) signaling pathway and reducing reactive oxygen species (ROS)[2].

To accurately evaluate the efficacy of novel sulfonamide candidates, researchers must employ a self-validating experimental system that bridges in vitro molecular mechanisms with in vivo physiological outcomes.

MOA LPS Inflammatory Stimuli (LPS) TLR4 TLR4 / Cell Membrane LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB COX2 COX-2 Upregulation NFKB->COX2 Gene Transcription PG Prostaglandins (PGE2) COX2->PG AA Arachidonic Acid AA->PG Catalyzed by COX-2 INFLAM Tissue Inflammation & Edema PG->INFLAM SULF Sulfonamides (e.g., Celecoxib) SULF->NFKB Pathway Suppression SULF->COX2 Direct Enzyme Inhibition

Sulfonamide Mechanism of Action in Inflammatory Pathways

Experimental Workflow Overview

A robust evaluation pipeline requires orthogonal validation. We utilize the RAW 264.7 murine macrophage model for high-throughput in vitro screening, followed by the Carrageenan-Induced Paw Edema model for in vivo physiological validation.

Workflow A 1. Compound Preparation (Test + Celecoxib Control) B 2. In Vitro Macrophage Assay (RAW 264.7 + LPS) A->B C 3. Dual Validation (MTT Viability + Griess NO) B->C D 4. In Vivo Translation (Carrageenan Paw Edema) C->D Advance non-toxic hits E 5. Plethysmometry (Biphasic 0-4h Tracking) D->E F 6. Quantitative Analysis (IC50 & % Inhibition) E->F

Step-by-Step Experimental Workflow for Sulfonamide Evaluation

In Vitro Assessment: RAW 264.7 Macrophage Protocol

Causality & Design Logic: Macrophages are the primary effectors of the innate immune system. Stimulating RAW 264.7 cells with Lipopolysaccharide (LPS) mimics a bacterial infection, triggering TLR4 receptors and inducing the massive release of Nitric Oxide (NO) and cytokines[3]. Critical Self-Validation: Measuring NO reduction alone is prone to false positives. If a toxic compound kills the macrophages, NO levels will artificially drop. Therefore, this protocol mandates running a parallel MTT Cell Viability Assay . A valid anti-inflammatory sulfonamide must suppress NO production at concentrations where cell viability remains >90%[3].

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2​ atmosphere[3].

    • Seed cells into 96-well plates at a density of 2×105 cells/well and incubate for 24 hours to allow adherence.

  • Compound Pre-treatment:

    • Prepare sulfonamide test compounds and the positive control (Celecoxib) in DMSO (final DMSO concentration in wells must not exceed 0.1% to prevent solvent toxicity).

    • Pre-treat the cells with varying concentrations of the compounds (e.g., 10, 50, 100, 200 µM) for 1 hour.

  • LPS Stimulation:

    • Add LPS (1 µg/mL final concentration) to all wells except the negative control (unstimulated) wells. Incubate for 24 hours.

  • Griess Assay (NO Quantification):

    • Transfer 100 µL of the cell culture supernatant to a fresh 96-well plate.

    • Add 100 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Incubate in the dark for 10 minutes at room temperature.

    • Measure absorbance at 540 nm using a microplate reader. Calculate NO concentration using a sodium nitrite ( NaNO2​ ) standard curve.

  • MTT Viability Validation:

    • To the remaining cells in the original plate, add 20 µL of MTT solution (5 mg/mL in PBS). Incubate for 4 hours.

    • Aspirate the medium and dissolve the resulting formazan crystals in 150 µL of DMSO.

    • Read absorbance at 570 nm. Exclude any compound concentrations that reduce cell viability below 90% from the efficacy analysis[3].

In Vivo Assessment: Carrageenan-Induced Paw Edema Model

Causality & Design Logic: The carrageenan-induced paw edema model is the gold standard for evaluating acute inflammation because of its distinctly biphasic nature .

  • The Early Phase (0–2 hours) is driven by the release of histamine, serotonin, and bradykinin.

  • The Late Phase (3–5 hours) is driven by the overproduction of prostaglandins mediated directly by COX-2 and pro-inflammatory cytokines (TNF-α, IL-1β)[4][5]. Because sulfonamides are primarily COX-2 inhibitors, their therapeutic efficacy will be most pronounced during the late phase (Hours 3–4). Measuring only at Hour 1 will yield false negatives.

Step-by-Step Methodology
  • Animal Preparation:

    • Utilize male Wistar rats (150–200 g) or Swiss albino mice. Fast the animals for 12 hours prior to the experiment with free access to water[5].

    • Divide animals randomly into groups (n=6 per group): Negative Control (Vehicle), Positive Control (Indomethacin or Celecoxib, 10 mg/kg), and Test Sulfonamides (10 mg/kg).

  • Baseline Measurement & Dosing:

    • Measure the initial right hind paw volume ( C0​ ) of each animal using a water plethysmometer.

    • Administer the vehicle, standard drugs, or test sulfonamides intraperitoneally (i.p.) or orally (p.o.) 1 hour prior to carrageenan injection[5].

  • Induction of Inflammation:

    • Inject 50-100 µL of freshly prepared 1% carrageenan solution (in 0.9% saline) into the subplantar region of the right hind paw[4].

  • Time-Course Plethysmometry:

    • Measure the paw volume ( Ct​ ) at 1, 2, 3, and 4 hours post-injection.

  • Data Calculation:

    • Calculate the percentage inhibition of edema using the formula:

      % Inhibition=((Ct​−C0​)control​(Ct​−C0​)control​−(Ct​−C0​)treated​​)×100

Data Interpretation & Quantitative Benchmarks

When analyzing sulfonamide derivatives, researchers should benchmark their data against established clinical standards. A successful candidate will exhibit high COX-2 selectivity in vitro and robust late-phase edema inhibition in vivo.

Table 1: Representative Pharmacological Benchmarks for Sulfonamides

Compound ClassTarget SelectivityIn Vitro COX-2 IC50 (µM)In Vivo Edema Inhibition (Hour 4)
Non-selective NSAID (e.g., Indomethacin)COX-1 / COX-2~0.5 - 1.055% - 60%
Standard Sulfonamide (e.g., Celecoxib)COX-2 Selective~0.04 - 0.8875% - 80%
Novel Sulfonamide Hybrids (Literature Avg)COX-2 / 5-LOX1.0 - 5.070% - 99%

Note: Novel derivatives, such as benzenesulfonamide triazine hybrids, have recently demonstrated up to 99.69% inhibition at 4 hours, significantly outperforming traditional non-selective NSAIDs[4].

References

  • Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review Source: Taylor & Francis Online URL:[Link]

  • Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate Source: RSC Publishing URL:[Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis, characterization, biological activities and molecular modeling of Schiff bases of benzene sulfonamides bearing curcumin scaffold Source: Arabian Journal of Chemistry URL:[Link]

Sources

Application Note & Protocol: In Vitro Evaluation of N-(3-Nitropyridin-2-yl)methanesulfonamide as a JAK2 Pathway Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-(3-Nitropyridin-2-yl)methanesulfonamide (CAS: 1820716-87-7) is a highly specialized structural motif and chemical intermediate utilized in the development of small-molecule kinase inhibitors, particularly those targeting Janus Kinase 2 (JAK2) and PIKfyve[1][2]. In preclinical drug discovery, compounds harboring this sulfonamide-pyridine pharmacophore are frequently employed as tool compounds to probe the JAK2/STAT3 signaling cascade[3].

The JAK2/STAT3 pathway is a central driver of cellular proliferation and survival in myeloproliferative neoplasms (MPNs) and various solid tumors[4]. When evaluating this compound in vitro, it is critical to establish a self-validating experimental system. We recommend utilizing the human erythroleukemia (HEL) cell line as the primary model. HEL cells are homozygous for the constitutively active JAK2-V617F mutation, driving spontaneous G1/S phase transition and hyperproliferation without the need for exogenous cytokines[5]. By comparing the compound's effects in HEL cells against wild-type JAK2 controls (e.g., HepG2), researchers can isolate specific on-target kinase inhibition from generalized chemical cytotoxicity[3].

JAK2_Pathway Cytokine Cytokine (e.g., EPO, IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 (WT or V617F) Receptor->JAK2 STAT3 STAT3 (Monomer) JAK2->STAT3 Phosphorylation Inhibitor N-(3-Nitropyridin-2-yl) methanesulfonamide Inhibitor->JAK2 Inhibits kinase domain pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Gene Transcription (Proliferation/Survival) pSTAT3->Nucleus Translocation

Caption: JAK2/STAT3 signaling pathway inhibition by N-(3-Nitropyridin-2-yl)methanesulfonamide.

Reagent Preparation & Storage

To ensure reproducibility and prevent compound degradation, precise handling of the sulfonamide derivative is required.

  • Stock Solution (10 mM): Dissolve N-(3-Nitropyridin-2-yl)methanesulfonamide in high-purity, cell-culture grade Dimethyl Sulfoxide (DMSO). The sulfonamide group and the pyridine ring render the compound hydrophobic; vigorous vortexing or mild sonication (water bath, 37°C for 5 minutes) may be necessary.

  • Storage: Aliquot the 10 mM stock into single-use volumes (e.g., 20 µL) and store at -80°C. Avoid repeated freeze-thaw cycles, which can lead to compound precipitation and concentration inaccuracies.

  • Causality of Vehicle Control: The final concentration of DMSO in all cell culture wells must never exceed 0.1% (v/v) . Higher concentrations of DMSO induce solvent-mediated cellular toxicity and basal apoptosis, which will confound the viability data and artificially inflate the compound's apparent potency[6].

Experimental Workflow & Methodologies

Workflow Seed 1. Cell Seeding (HEL / Ba/F3) Starve 2. Serum Starvation (0.1% FBS, 12h) Seed->Starve Treat 3. Compound Treatment (0.1 - 10 µM) Starve->Treat Assay 4. Downstream Assays (MTS / Western Blot) Treat->Assay

Caption: Experimental workflow for in vitro compound treatment and downstream analysis.

Protocol A: Cell Culture & Treatment
  • Cell Seeding: Harvest HEL cells (ATCC) in the logarithmic growth phase. Seed at a density of 5×104 cells/mL in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin[3][6].

  • Serum Starvation (Crucial Step): After 24 hours of incubation, wash the cells with PBS and replace the media with RPMI-1640 containing only 0.1% FBS for 12 hours. Causality: Serum starvation synchronizes the cell cycle and reduces basal kinase activation triggered by exogenous growth factors present in standard FBS, ensuring that any subsequent changes in p-JAK2/p-STAT3 are directly attributable to the inhibitor[7].

  • Compound Treatment: Prepare serial dilutions of N-(3-Nitropyridin-2-yl)methanesulfonamide in starvation media (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µM). Treat the cells for 24 to 72 hours depending on the downstream assay. Include a 0.1% DMSO vehicle control in all experiments.

Protocol B: Cell Viability Assay (MTS)

To quantify the anti-proliferative effect of the compound:

  • Following a 72-hour compound treatment in a 96-well plate, add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well[4].

  • Incubate the plates at 37°C for 1–4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism). Self-Validation: Always include a cell-free well containing only media and MTS to subtract background absorbance.

Protocol C: Mechanistic Validation via Western Blotting

To confirm target engagement, assess the phosphorylation status of JAK2 and STAT3[7][8].

  • Lysis: After 4–12 hours of treatment, harvest cells and lyse on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na3VO4, NaF). Causality: Phosphatase inhibitors are strictly required; without them, endogenous phosphatases will rapidly cleave the phosphate groups from p-JAK2 and p-STAT3 during lysis, resulting in false-negative blots[7].

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of total protein per lane on an 8-10% SDS-PAGE gel.

  • Immunoblotting: Transfer to a PVDF membrane. Block with 5% BSA (do not use milk for phospho-antibodies, as casein contains phosphoproteins that cause high background).

  • Probing: Probe with primary antibodies against p-JAK2 (Tyr1007/1008), total JAK2, p-STAT3 (Tyr705), and total STAT3[9][10]. Use GAPDH or α-tubulin as a loading control.

Quantitative Data Summary

The table below outlines the expected pharmacological profile and viability metrics when treating various cell lines with JAK2-modulating sulfonamide derivatives.

Cell LineTissue OriginMutation StatusExpected IC50 (µM)Primary Experimental Application
HEL ErythroleukemiaJAK2-V617F (Homozygous)0.5 - 2.5Endogenous hyperactive JAK2 disease model[5]
Ba/F3-EpoR Murine Pro-BIL-3 dependent (Engineered)1.0 - 5.0Exogenous cytokine-dependent survival model[3]
HT29 Colorectal AdenocarcinomaWT JAK2 (Hyperactive STAT3)2.0 - 8.0Solid tumor apoptosis and mitochondrial pathway model[7]
HepG2 Hepatocellular CarcinomaWT JAK2> 10.0Off-target / Hepatotoxicity negative control[3]

References

  • [1] WO2020240586A1 - Novel compounds for inhibition of janus kinase 1. Google Patents. Available at:

  • [2] WO2024216229A1 - Novel inhibitors of pikfyve and methods using same. Google Patents. Available at:

  • [3] Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms. PMC / NIH. Available at:

  • [7] Inhibition of JAK2/STAT3 signalling induces colorectal cancer cell apoptosis via mitochondrial pathway. PMC / NIH. Available at:

  • [8] Role of the JAK2/STAT3 signaling pathway in the pathogenesis of type 2 diabetes mellitus with macrovascular complications. PMC / NIH. Available at:

  • [9] Modulation of the JAK2-STAT3 pathway promotes expansion and maturation of human iPSC-derived myogenic progenitor cells. PMC / NIH. Available at:

  • [5] Z3, a Novel Jak2 Tyrosine Kinase Small Molecule Inhibitor that Suppresses Jak2-mediated Pathologic Cell Growth. PMC / NIH. Available at:

  • [6] Cell Death Induced by the Jak2 Inhibitor, G6, Correlates with Cleavage of Vimentin Filaments. PMC / NIH. Available at:

  • [10] Study on the mechanism of JAK2/STAT3 signaling pathway-mediated inflammatory reaction after cerebral ischemia. PMC / NIH. Available at:

  • [4] Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms. PMC / NIH. Available at:

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of N-(3-Nitropyridin-2-yl)methanesulfonamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal . This technical support center is designed to help researchers and drug development professionals troubleshoot the aqueous solubilization of N-(3-Nitropyridin-2-yl)methanesulfonamide .

Below, you will find mechanistic insights, diagnostic workflows, and self-validating protocols designed to overcome the thermodynamic barriers of this specific compound.

Section 1: Mechanistic Insights & FAQs

Q1: Why does N-(3-Nitropyridin-2-yl)methanesulfonamide precipitate in standard aqueous buffers (e.g., PBS pH 7.4) despite being a relatively small molecule? A1: The low aqueous solubility of this compound is driven by its high crystalline lattice energy—a phenomenon often referred to in formulation science as the "brick dust" effect. While methanesulfonamide itself has a high pKa of ~17.5 in DMSO[1], attaching it to a 2-pyridyl ring with a strongly electron-withdrawing 3-nitro group drastically increases the acidity of the sulfonamide proton. The resulting planar molecule engages in intense intermolecular hydrogen bonding and π−π stacking. When introduced to an aqueous medium, the thermodynamic penalty of breaking these crystal interactions exceeds the hydration energy, resulting in rapid precipitation. More than 40% of new chemical entities in drug discovery suffer from similar practical insolubility in water[2].

Q2: How does the pH of the assay buffer dictate my solubilization strategy? A2: Because the sulfonamide NH is mildly acidic (estimated pKa ~5.0–6.0 due to the nitro-pyridine substitution), its ionization state is highly pH-dependent. At a pH below 5.0, the molecule is predominantly unionized and highly lipophilic. Raising the buffer pH to 7.4 or 8.0 ionizes the sulfonamide, forming a more water-soluble anion. However, in high-ionic-strength buffers like PBS, even the ionized salt may "salt-out" if the concentration exceeds its solubility product ( Ksp​ ). Therefore, pH adjustment alone is rarely sufficient for high-concentration assays.

Q3: If I cannot alter the pH of my assay, what are the most effective excipients to use? A3: If pH adjustment is restricted, you must either lower the dielectric constant of the solvent or encapsulate the hydrophobic regions of the molecule.

  • Surfactants (e.g., Tween-80): The addition of surface-active agents is a proven method to solubilize poorly water-soluble substances by forming micelles that encapsulate the drug once the critical micelle concentration (CMC) is reached[3].

  • Inclusion Complexes (e.g., HP- β -CD): Hydroxypropyl- β -cyclodextrin forms a host-guest complex, shielding the nonpolar nitropyridine ring within its hydrophobic cavity while exposing its hydrophilic exterior to the water[2]. This complexation enhances solubility without significantly altering the free drug's pharmacological bioavailability[4].

Section 2: Quantitative Data & Excipient Matrix

To rationally select a solubilization strategy, compare the compound's physicochemical properties against our validated excipient matrix.

Table 1: Physicochemical Properties & Solubilization Impact

ParameterEstimated ValueImpact on Aqueous Solubility
Molecular Weight 217.2 g/mol Favorable (<500 Da), but allows for tight, planar crystal packing.
pKa (Sulfonamide NH) ~5.0 - 6.0Highly pH-dependent. Unionized and highly insoluble at pH < 5.0.
Lattice Energy High"Brick dust" behavior; high energy required to break intermolecular H-bonds.
LogP ~1.2 - 1.5Moderately lipophilic; hydrophobic interactions drive precipitation.

Table 2: Excipient Matrix for N-(3-Nitropyridin-2-yl)methanesulfonamide

Excipient ClassRecommended AgentWorking Conc.Mechanistic Rationale
Cosolvent DMSO1% - 5% (v/v)Disrupts water's hydrogen bond network; lowers dielectric constant.
Surfactant Tween-800.05% - 0.1% (w/v)Reduces interfacial tension; forms solubilizing micelles above the CMC.
Complexation HP- β -CD5% - 20% (w/v)Encapsulates the hydrophobic nitropyridine ring in a hydrophilic shell.

Section 3: Visual Diagnostics

Use the following logical workflow to diagnose and resolve precipitation issues in your specific assay buffer.

TroubleshootingWorkflow A Precipitation of N-(3-Nitropyridin-2-yl) methanesulfonamide in Buffer B Step 1: Check Buffer pH A->B C pH < 6.0 (Predominantly Unionized) B->C D pH 7.4 - 8.0 (Predominantly Ionized) B->D E Action: Adjust pH with 0.1M NaOH or use higher pH buffer C->E F Step 2: Assess Intrinsic Solubility Is it still precipitating? D->F E->F G Yes: High Crystal Lattice Energy Overcoming Hydration Barrier F->G Turbid I Step 3: Validation Centrifuge & Measure OD at 620nm F->I Clear H Action: Add 5-20% HP-β-CD or 0.1% Tween-80 G->H H->I J OD < 0.05 Solubility Confirmed I->J

Diagnostic workflow for troubleshooting sulfonamide precipitation in aqueous assays.

Section 4: Validated Solubilization Protocol

Protocol: Preparation of a Self-Validating 1 mM Aqueous Working Solution Objective: To generate a precipitate-free 1 mM working solution in a pH 7.4 assay buffer using HP- β -CD complexation. Causality Check: Adding aqueous buffer directly to dry powder causes localized supersaturation and irreversible crystallization. We use a "concentrated stock dilution" method into a pre-formulated excipient matrix to ensure the hydration energy barrier is bypassed.

Step 1: Primary Stock Preparation

  • Weigh exactly 10.86 mg of N-(3-Nitropyridin-2-yl)methanesulfonamide.

  • Dissolve in 1.0 mL of 100% anhydrous DMSO to create a 50 mM primary stock.

  • Validation: Inspect visually. The solution must be completely clear and pale yellow. If particulates remain, sonicate for 5 minutes at room temperature.

Step 2: Excipient Matrix Formulation

  • Prepare a 10% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4).

  • Sterile filter the matrix through a 0.22 µm PES membrane. Causality: This removes microscopic dust that acts as nucleation sites for crystal growth.

Step 3: Controlled Complexation (Critical Step)

  • Place 980 µL of the HP- β -CD matrix on a vortex mixer set to medium speed.

  • Crucial Causality: Do NOT add buffer to the DMSO stock. You must add the 50 mM DMSO stock (20 µL) dropwise into the vortexing matrix. This ensures the local concentration of the drug never exceeds the solubilizing capacity of the cyclodextrin cavity.

Step 4: Equilibration and Self-Validation

  • Incubate the mixture in a sonicating water bath at 25°C for 10 minutes to drive the host-guest inclusion complex to thermodynamic equilibrium.

  • Centrifuge the solution at 10,000 x g for 10 minutes to pellet any microscopic precipitates.

  • Self-Validation: Transfer 100 µL of the supernatant to a microplate and measure optical density (OD) at 620 nm against a blank (buffer + excipient).

  • Pass Criteria: OD620 < 0.05. If OD620 0.05, precipitation has occurred. Troubleshooting: Increase HP- β -CD to 15% or add 0.05% Tween-80.

References

  • Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a comput
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI.

Sources

Technical Support Center: Troubleshooting Crystallization of N-(3-Nitropyridin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals working with N-(3-Nitropyridin-2-yl)methanesulfonamide. Crystallization of this molecule can be challenging due to its specific structural characteristics. This document provides in-depth troubleshooting guides and FAQs to address common issues encountered during its crystallization, ensuring you can achieve high-purity, high-quality crystalline material.

Section 1: Foundational Knowledge - Understanding the Molecule

This section provides answers to fundamental questions about the structural features of N-(3-Nitropyridin-2-yl)methanesulfonamide that directly influence its crystallization behavior.

Q1: What are the key structural features of N-(3-Nitropyridin-2-yl)methanesulfonamide that influence its crystallization?

A: The crystallization behavior of this compound is governed by a combination of strong and weak intermolecular interactions dictated by its three primary functional regions: the sulfonamide group, the pyridine ring, and the nitro group.

  • Sulfonamide Group (-SO₂NH-): This is the most dominant group for directing crystal packing. It features a strong hydrogen bond donor (the N-H proton) and two strong hydrogen bond acceptors (the sulfonyl oxygens). This allows for the formation of robust hydrogen-bonding networks, which are a primary driving force for crystallization.[1]

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. It can compete with or complement the sulfonamide oxygens in forming hydrogen bonds, particularly with the sulfonamide N-H.[2] The aromatic ring itself can also participate in π-π stacking interactions.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group influences the electronic properties of the pyridine ring. The oxygen atoms of the nitro group are weak hydrogen bond acceptors and can participate in weaker C-H···O interactions.[3] Furthermore, nitro-nitro interactions can also contribute to stabilizing the crystal lattice.[3][4]

The interplay of these groups, especially the powerful hydrogen bonding of the sulfonamide moiety, creates a high propensity for crystallization but also introduces complexity.

Q2: Why is polymorphism a significant concern for this compound?

A: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides.[1][5][6] This is a critical concern because different polymorphs can have different physical properties, including solubility, melting point, and stability, which is of utmost importance in pharmaceutical development.

The primary cause lies in the versatility of the sulfonamide group's hydrogen-bonding capabilities. It can form different supramolecular "synthons," which are robust structural motifs. The two most common are:

  • Dimer Motif: Two molecules form a cyclic structure through a pair of N-H···O hydrogen bonds.[5]

  • Catemer (Chain) Motif: Molecules link head-to-tail in a chain via a single N-H···O hydrogen bond per molecule.[5]

The specific motif that forms can be highly sensitive to crystallization conditions such as the solvent used, the rate of cooling, and the level of supersaturation.[5][6] The presence of other functional groups, like the pyridine and nitro groups in this specific molecule, adds further possibilities for weak interactions that can stabilize one polymorph over another. Therefore, strict control over crystallization conditions is essential to ensure the consistent production of the desired crystal form.[6]

Section 2: Troubleshooting Guide - Common Crystallization Issues

This section addresses the most common problems encountered during the crystallization of N-(3-Nitropyridin-2-yl)methanesulfonamide in a practical, question-and-answer format.

Issue 1: No Crystals Are Forming
Q: My solution remains clear after cooling, and no solid has precipitated. What are the likely causes and how do I fix it?

A: This is the most frequent issue and typically points to insufficient supersaturation, meaning the concentration of the compound in the cold solvent is not high enough to force it out of solution.[7][8]

Possible Causes & Solutions:

  • Too Much Solvent Was Used: This is the most common reason for crystallization failure.[8]

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Allow the more concentrated solution to cool slowly again.[9]

  • Inappropriate Solvent Choice: The compound may be too soluble in your chosen solvent, even at low temperatures.[7] A good crystallization solvent is one where the compound is highly soluble when hot and poorly soluble when cold.[7][10]

    • Solution: If reducing the solvent volume fails, you must recover the crude solid (e.g., by rotary evaporation) and attempt the crystallization again with a different solvent system.[8] Consider using a solvent mixture (see Section 3, Protocol 2).

  • Inhibition of Nucleation: Sometimes a supersaturated solution is stable and requires an energy input to initiate the formation of the first crystal seeds (nuclei).[7]

    • Solution - Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[8][9][11]

      • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the supersaturated solution. This provides a perfect template for further crystal growth.[8][9]

      • Lower Temperature: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to further decrease solubility and promote crystallization.[11]

Issue 2: The Compound is "Oiling Out"
Q: I'm getting a separate liquid phase (an oil) instead of solid crystals. Why is this happening and what should I do?

A: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of the solute is so high that it comes out of solution before it can form an ordered crystal lattice.[7][8][11] Oiled-out products are often impure.[11]

Possible Causes & Solutions:

  • Solution Cooled Too Rapidly: Fast cooling does not allow sufficient time for molecules to orient themselves into a stable crystal lattice.[7]

    • Solution: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional hot solvent.[8][11] Then, allow the solution to cool much more slowly. Insulating the flask (e.g., with paper towels) or leaving it on a cooling hot plate can help.[8]

  • High Concentration of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, promoting oiling.

    • Solution: The crude material may require further purification before crystallization. Techniques like column chromatography are effective for removing impurities that hinder crystallization.[11][12]

  • Inappropriate Solvent: The chosen solvent may be too nonpolar for a polar molecule like N-(3-Nitropyridin-2-yl)methanesulfonamide.

    • Solution: Try a more polar solvent or a solvent/anti-solvent system. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[11]

Issue 3: Inconsistent Crystal Forms (Polymorphism)
Q: I'm getting different types of crystals (e.g., needles vs. plates) in different batches, even when I think I'm following the same procedure. How can I control this?

A: This is a classic sign of polymorphism.[6] Achieving a consistent crystal form requires rigorous control over all crystallization parameters.

Control Strategies:

  • Standardize All Conditions: Strictly control and document every variable: the solvent source and grade, the exact solvent volume, the heating temperature, the cooling rate, the final temperature, and the method of agitation (or lack thereof). Even small variations can favor a different polymorph.[6]

  • Seeding: This is the most powerful method for controlling polymorphism. By introducing a seed crystal of the desired polymorph into a carefully prepared supersaturated solution, you template the growth of that specific form exclusively.[6][13]

  • Solvent Selection: The choice of solvent can be a determining factor in which polymorph is produced.[6] Experiment with solvents of varying polarity and hydrogen-bonding capabilities to identify the conditions that reliably produce the desired form.

Below is a workflow diagram to help guide your troubleshooting process when crystallization fails.

G cluster_troubleshooting Troubleshooting Path start Start Crystallization (Hot, Saturated Solution) cool Cool Solution Slowly start->cool check Crystals Formed? cool->check oiling_out Oiling Out Occurs? cool->oiling_out Oil Forms success Success: Isolate & Dry Crystals check->success  Yes no_xtals No Crystals: Clear Solution check->no_xtals  No induce Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal no_xtals->induce evap Reduce Solvent Volume: Boil off 10-20% of solvent & re-cool induce->evap Still No Crystals change_solvent Change Solvent System: Recover solid & restart with new solvent evap->change_solvent Still No Crystals reheat Re-heat to dissolve oil, add more solvent, cool very slowly oiling_out->reheat Yes purify Purify Crude Material (e.g., Chromatography) reheat->purify Still Oils Out

Caption: A workflow for troubleshooting common crystallization issues.

Section 3: Experimental Protocols & Methodologies

Here are detailed, step-by-step protocols for standard crystallization techniques applicable to N-(3-Nitropyridin-2-yl)methanesulfonamide.

Protocol 1: Standard Cooling Recrystallization (Single Solvent)

This is the most common method and should be the first approach.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of a suitable solvent (see Table 1). Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid dissolves completely. Adding too much solvent is the most common mistake and will result in poor or no yield.[8][11]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust) or if you used decolorizing carbon, perform a hot gravity filtration into a clean, pre-heated flask to remove them. This must be done quickly to prevent premature crystallization.[11]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, high-purity crystals.[9]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals, for example, by leaving them under vacuum on the filter or in a desiccator.

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is useful when the compound is too soluble in all common solvents, or to avoid heating.

  • Dissolution: At room temperature, dissolve the crude solid in the minimum amount of a "good" solvent (one in which it is highly soluble).

  • Add Anti-Solvent: While stirring, slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.[6]

  • Crystal Growth: Stop adding the anti-solvent and allow the mixture to stand undisturbed. Crystals should form and grow over time. If needed, you can gently warm the solution to clear the turbidity and then allow it to cool slowly.

  • Isolation: Collect, wash, and dry the crystals as described in Protocol 1.

Section 4: Frequently Asked Questions (FAQs)

Q1: How do I select the best starting solvent or solvent system?

A: The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.[7][10] A systematic approach is best:

  • Test Solubility: Place a few milligrams of your compound in a test tube and add a few drops of a solvent at room temperature. If it dissolves immediately, it's likely too good a solvent. If it doesn't dissolve, heat the mixture. If it dissolves when hot and reappears when cooled, you have found a good candidate.

  • Consider Polarity: N-(3-Nitropyridin-2-yl)methanesulfonamide is a polar molecule. Polar solvents like alcohols (ethanol, isopropanol) or ketones (acetone) are good starting points.

  • Use Solvent Pairs: If no single solvent is ideal, use a solvent pair.[10] Common pairs include a polar "good" solvent like ethanol or acetone with a nonpolar "anti-solvent" like hexanes or water (if miscible).

Table 1: Solvent Selection Guide

SolventBoiling Point (°C)Polarity (Dielectric Constant)Hydrogen BondingNotes
Ethanol7824.5Donor & AcceptorA very common and effective choice for sulfonamides.[11]
Isopropanol8219.9Donor & AcceptorSimilar to ethanol, slightly less polar.
Acetone5620.7Acceptor OnlyGood for dissolving, often used with an anti-solvent.
Ethyl Acetate776.0Acceptor OnlyMedium polarity solvent.
Acetonitrile8237.5Acceptor OnlyA polar aprotic solvent.
Water10080.1Donor & AcceptorMay be a suitable anti-solvent when paired with a miscible organic solvent like ethanol.
Q2: What is the role of impurities in crystallization?

A: Impurities are highly detrimental to crystallization. They can:

  • Inhibit Nucleation: By adsorbing to the surface of growing crystal nuclei, they can prevent the formation of a stable crystal lattice.[7]

  • Promote Oiling Out: Impurities can lower the melting point of the mixture, making it more likely for the compound to separate as an oil.[11]

  • Get Trapped in the Crystal: Rapid crystallization, often induced by impurities, can trap solvent and other impurities within the crystal lattice, reducing the overall purity of the final product.[9]

Expert Insight: It is almost always more efficient to purify a highly impure crude product by another method (e.g., column chromatography) before attempting crystallization. Crystallization is most effective as a final polishing step to remove small amounts of impurities.

Below is a diagram illustrating the key intermolecular forces that must be balanced for successful crystallization of this molecule.

G A Sulfonamide (N-H Donor) B Sulfonyl (O Acceptors) A->B Strong H-Bond (Dimer/Catemer) C Pyridine (N Acceptor) A->C H-Bond D Aromatic Rings D->D π-π Stacking E Nitro Group (Weak Acceptor) D->E C-H···O Interaction

Caption: Key intermolecular forces in N-(3-Nitropyridin-2-yl)methanesulfonamide.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Desiraju, G. R., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design. Available from: [Link]

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences. Available from: [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Azumaya, I., et al. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design. Available from: [Link]

  • Terada, S., et al. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design. Available from: [Link]

  • Bhardwaj, R. M., et al. (2024). Polymorphism Steered Thermochromism in a Sulfonamide. ACS Applied Optical Materials. Available from: [Link]

  • ResearchGate. (2025). Importance of O...N interaction between nitro groups in crystals. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Malykhin, M. A., et al. (2022). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?. CrystEngComm. Available from: [Link]

  • RSC Publishing. (n.d.). Importance of O⋯N interaction between nitro groups in crystals. Available from: [Link]

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available from: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Available from: [Link]

  • Datta, S., & Nangia, A. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • ResearchGate. (n.d.). (PDF) “Crystal Structure of N-3-Pyridinyl-methanesulfonamide and trans-Diiodobis(N-3-pyridinyl-methanesulfonamide)platinum(II)”. Available from: [Link]

  • Google Patents. (n.d.). USRE43932E1 - Crystal modification of a N-phenyl-2-pyrimidineamine derivative, processes for its manufacture and its use.

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Technical Support Center: Troubleshooting N-(3-Nitropyridin-2-yl)methanesulfonamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Overview: N-(3-Nitropyridin-2-yl)methanesulfonamide presents a unique challenge in cellular pharmacology due to its chimeric structure. While it serves as a valuable small-molecule probe, it contains two distinct pharmacophores notorious for off-target promiscuity: a 3-nitropyridine ring and a methanesulfonamide group . This support guide provides mechanistic troubleshooting strategies to help you isolate your on-target biology from structure-driven artifacts.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: I am observing rapid, dose-dependent cytotoxicity (within 2–4 hours) that does not align with my target's known biology. What is causing this acute cell death? A: This is a classic hallmark of nitroaromatic-induced oxidative stress[1]. The 3-nitropyridine moiety is highly susceptible to one-electron reduction by ubiquitous cellular flavoenzymes (such as mammalian oxidoreductases and Type II nitroreductases). This enzymatic reduction forms a highly reactive nitro anion radical. In normoxic cell culture conditions, this radical undergoes a "futile redox cycle," transferring its extra electron to molecular oxygen ( O2​ ) to generate superoxide ( O2∙−​ ), while regenerating the parent nitroaromatic compound[2]. This continuous cycle rapidly depletes cellular reducing equivalents (like glutathione) and induces severe oxidative stress, leading to acute cytotoxicity completely independent of your primary target. Actionable Advice: Perform a rescue experiment using a broad-spectrum ROS scavenger (see Protocol 1). If the toxicity is rescued, your compound's true therapeutic window is being masked by nitro-mediated off-target effects.

Q2: In longer-term assays, I observe a stalling of cell proliferation accompanied by an unexpected acidification of the culture medium. Is the compound interfering with metabolism? A: Yes, this phenotype strongly indicates off-target Carbonic Anhydrase (CA) inhibition[3]. The methanesulfonamide group is a classical zinc-binding pharmacophore (ZBG). In its deprotonated state at physiological pH, the sulfonamide nitrogen coordinates directly with the catalytic zinc ion in the active site of CAs (such as the widespread cytosolic CA II or tumor-associated CA IX), displacing the essential zinc-bound hydroxide ion[4]. Inhibition of these enzymes disrupts the reversible hydration of CO2​ , leading to intracellular pH imbalances, impaired bicarbonate transport, and subsequent metabolic stalling. Actionable Advice: Run a counter-screen using a generic CA inhibitor (e.g., acetazolamide) to determine if it phenocopies your results.

Q3: How can I definitively prove that the phenotypic effects I am observing are due to the compound binding my intended target rather than these structural liabilities? A: You must decouple target occupancy from downstream phenotypic readouts using a self-validating biophysical method inside the intact cell. We recommend the Cellular Thermal Shift Assay (CETSA) (see Protocol 2). By demonstrating a dose-dependent thermal stabilization of your specific target protein—without stabilizing off-target proteins—you can confirm direct, physical target engagement.

Section 2: Quantitative Data & Liability Summary

Table 1: Summary of Structural Liabilities and Diagnostic Strategies

Structural MoietyPrimary Off-Target LiabilityCellular PhenotypeDiagnostic AssayMitigation / Rescue Strategy
3-Nitropyridine Flavoenzymes / NitroreductasesAcute cytotoxicity, ROS generation, GSH depletionH2DCFDA Flow CytometryPre-treat with 5 mM N-acetylcysteine (NAC)
Methanesulfonamide Carbonic Anhydrases (e.g., CA II, CA IX)pH imbalance, metabolic stalling, altered glycolysisAcetazolamide phenocopy assayIsothermal titration calorimetry (ITC) for CA affinity
Pyridine-Sulfonamide Kinase Hinge RegionsBroad-spectrum kinase inhibition at high dosesKinome profiling (e.g., KINOMEscan)Limit assay concentration to <1 µM; CETSA validation
Section 3: Experimental Protocols
Protocol 1: ROS Scavenging Rescue Assay (Validating Nitro-Mediated Toxicity)

Causality Principle: N-acetyl-L-cysteine (NAC) directly replenishes the intracellular glutathione (GSH) pool, which is otherwise rapidly depleted by the futile redox cycling of the nitro anion radical. If NAC shifts the IC50​ , the toxicity is definitively ROS-driven, proving it is an off-target artifact of the nitro group.

  • Cell Seeding: Seed your cellular model in a 96-well opaque plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Pre-treatment (The Rescue): Aspirate media. Add fresh media containing 5 mM NAC to half the wells. Add vehicle (media only) to the remaining half. Incubate for 1 hour to allow intracellular GSH accumulation.

  • Compound Addition: Add N-(3-Nitropyridin-2-yl)methanesulfonamide in a 10-point dose-response curve (e.g., 0.1 µM to 100 µM) to both NAC-treated and vehicle-treated wells.

    • Self-Validation Controls: Include a positive control for oxidative stress (100 µM H2​O2​ ) and a negative control (0.1% DMSO).

  • Incubation & Readout: Incubate for 24 hours. Add CellTiter-Glo® reagent (1:1 v/v) to each well, lyse for 10 minutes on an orbital shaker, and record luminescence.

  • Data Interpretation: A significant rightward shift in the IC50​ curve in the NAC-treated group confirms that the acute toxicity is an off-target, nitro-mediated event.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality Principle: Traditional phenotypic assays cannot distinguish between cell death caused by target inhibition versus off-target toxicity. CETSA relies on the thermodynamic principle that ligand binding physically stabilizes the folded state of a protein against heat-induced aggregation, isolating the physical binding event from downstream biological noise.

  • Treatment: Treat live cells with the compound at 5x your established phenotypic IC50​ (and a parallel DMSO control) for 1 hour to allow intracellular equilibration.

  • Aliquot & Heat: Harvest the cells, wash with cold PBS, and divide equally into 8 PCR tubes. Subject each tube to a distinct temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler.

  • Lysis: Cool tubes to room temperature. Lyse cells by adding 0.4% NP-40 and subjecting them to 3 rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. This critical step pellets the denatured, aggregated proteins, leaving only the folded, stabilized proteins in the supernatant.

  • Detection: Collect the soluble fraction and analyze via Western blot using an antibody against your primary target.

  • Data Interpretation: Plot the densitometry band intensity against temperature. A compound-induced shift in the aggregation temperature ( ΔTagg​>2∘C ) validates direct on-target engagement inside the cell.

Section 4: Pathway Visualization

G Compound N-(3-Nitropyridin-2-yl) methanesulfonamide Target Primary Target Engagement Compound->Target On-Target Binding Nitro Flavoenzymes (Nitroreductases) Compound->Nitro Nitro Moiety CA Carbonic Anhydrases (CA I, CA II, CA IX) Compound->CA Sulfonamide Moiety Phenotype Desired Cellular Phenotype Target->Phenotype ROS Futile Redox Cycling (Superoxide Generation) Nitro->ROS Toxicity Oxidative Stress & Acute Cytotoxicity ROS->Toxicity pH Intracellular pH Dysregulation CA->pH Metabolism Metabolic Stalling pH->Metabolism

Figure 1: Divergent on-target vs. off-target cellular pathways of the compound.

References
  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases.Oxford Academic (FEMS Microbiology Reviews).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-u5MCKIiVZgwxDPIEVgMoN03ex0sgEs61EQVnvmP1qv-MZ7VB3PvKkyooWe9TFw7kQbkir7jcAlQq0lPOrf2Zd3HdvT8h7ov5DAlnDlRTj586KsndXUoS8EotIX32-vb9zQE3c5YIfxKWsrNrmB0MmNk=]
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0AanTjhNkl9NxeyC_FqMcfVqjiok_N3-Ov7oCjHXgBwDuY0jxxSBVZ_O4X8FXMo197Nn0cWIz8BDlNWYk5agDUDvNYK-y5lNqhLrZFd6xXSd9dMPmYIHF5J-iAX408Y4gVm_bkBTrKMzHIQ==]
  • Non-Classical Inhibition of Carbonic Anhydrase.National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPIKL-yudNUyrtqjVQsUfdToTmmFwYkDcfigmBdB-0-2R7Uh0GQAaaJoNz-DcL4duoKN9je3up5fJtArzuRwigHecS5dLKzo2cEIUN_xT4p-O_29_r1qjCBYyEk7p7S1tNm75Wokq80K8TJw==]
  • Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes.American Chemical Society (Journal of Medicinal Chemistry).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1ilFjOIvw_GsukR1YvLo60WKQfufoOAmVvznARG3AGWOrAifhflvgAeqA02VZBPEX0ZAINs2GxTNe2aa6DX7oeLj4aGhuAVJ8k7dmxJ8eQnWocoi1x96tulQKgIFuFMfMx1ys]

Sources

Stability testing protocol for N-(3-Nitropyridin-2-yl)methanesulfonamide under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(3-Nitropyridin-2-yl)methanesulfonamide . Designed for analytical scientists and drug development professionals, this portal provides authoritative guidance on stability testing protocols, mechanistic insights into degradation pathways, and actionable troubleshooting for experimental anomalies.

As a Senior Application Scientist, my goal is to provide you with more than just a list of steps. Here, we establish a self-validating framework where every experimental choice is grounded in chemical causality and international regulatory standards.

Core Principles of Stability Testing

N-(3-Nitropyridin-2-yl)methanesulfonamide is a structurally complex molecule featuring a methanesulfonamide linkage and a nitropyridine ring . The stability of this compound is heavily dictated by the distinct vulnerabilities of these two functional groups:

  • Sulfonamide Lability: The sulfur-nitrogen (S-N) bond is highly susceptible to hydrolytic cleavage under both strongly acidic and basic conditions, typically yielding methanesulfonic acid and 2-amino-3-nitropyridine 1[1].

  • Nitropyridine Reactivity: The nitropyridine moiety is prone to oxidative stress (leading to N-oxide formation) and photolytic degradation (causing nitro group reduction or ring cleavage) 2[2].

To ensure global regulatory compliance, all stability protocols must align with the ICH Q1A(R2) guidelines, which define the standard conditions for long-term, intermediate, and accelerated stability studies 3[3].

G Parent N-(3-Nitropyridin-2-yl) methanesulfonamide Hydrolysis Acid/Base Hydrolysis Parent->Hydrolysis pH Extremes Oxidation Oxidative Stress Parent->Oxidation H2O2 / Peroxides Photolysis Photolysis (UV/Vis) Parent->Photolysis Light Exposure Prod1 2-Amino-3-nitropyridine + Methanesulfonic Acid Hydrolysis->Prod1 S-N Cleavage Prod2 Pyridine N-oxide Derivatives Oxidation->Prod2 N-Oxidation Prod3 Photolytic Degradants Photolysis->Prod3 Nitro Reduction

Figure 1: Primary degradation pathways of N-(3-Nitropyridin-2-yl)methanesulfonamide.

Experimental Protocols: Forced Degradation & ICH Compliance

A robust stability-indicating assay requires forced degradation studies to elucidate the absolute degradation profile. The following methodologies are designed as self-validating systems, incorporating internal controls to isolate specific degradation mechanisms.

Protocol A: Forced Degradation Workflow

Objective: Induce 5–20% degradation to identify major degradants without causing secondary degradation of the products 4[4].

Step 1: Stock Solution Preparation

  • Accurately weigh 10 mg of N-(3-Nitropyridin-2-yl)methanesulfonamide.

  • Dissolve in 10 mL of HPLC-grade Methanol or Acetonitrile to yield a 1 mg/mL stock solution.

Step 2: Hydrolytic Stress (Acid & Base)

  • Acidic: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours 1[1].

  • Basic: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours [[1]](1].

  • Self-Validation Control: Incubate 1 mL stock + 1 mL HPLC water at 60°C for 24 hours to isolate pH effects from purely thermal/solvolytic degradation.

  • Neutralization (Critical): Before HPLC injection, neutralize the acidic sample with 0.1 N NaOH, and the basic sample with 0.1 N HCl to prevent column damage and peak distortion.

Step 3: Oxidative Stress

  • Transfer 1 mL of stock to a vial. Add 1 mL of 3% H₂O₂.

  • Incubate at room temperature (25°C) in the dark for 24 hours to prevent confounding photolytic degradation 2[2].

  • Self-Validation Control: Prepare an identical sample and inject immediately at T=0 to establish a baseline, ensuring degradation is time-dependent and not an artifact of sample preparation.

Step 4: Photolytic Stress (ICH Q1B)

  • Expose 1 mL of stock solution (in a quartz vial) and a solid sample (spread in a thin layer) to a combination of UV and visible light (minimum 1.2 million lux hours and 200 watt hours/square meter) 4[4].

  • Self-Validation Control: Wrap a duplicate quartz vial completely in aluminum foil (Dark Control) and place it adjacent to the exposed vial to rule out chamber-induced thermal degradation.

Protocol B: ICH Q1A(R2) Long-Term & Accelerated Stability

Objective: Determine the shelf-life and appropriate storage conditions 5[5].

  • Long-Term Testing: Store samples in a qualified climate chamber at 25°C ± 2°C / 60% RH ± 5% RH for 12 months. Sample at 0, 3, 6, 9, and 12 months 3[3].

  • Accelerated Testing: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months. Sample at 0, 3, and 6 months 5[5].

Quantitative Data Presentation

The following table summarizes the expected quantitative degradation profile based on the structural lability of the methanesulfonamide and nitropyridine moieties 1[1].

Stress ConditionReagent / EnvironmentTemp / TimeExpected Degradation (%)Primary Degradation Product
Acidic Hydrolysis 0.1 N HCl60°C / 24h12 - 18%2-Amino-3-nitropyridine, Methanesulfonic acid
Basic Hydrolysis 0.1 N NaOH60°C / 24h15 - 20%2-Amino-3-nitropyridine, Methanesulfonic acid
Oxidation 3% H₂O₂25°C / 24h10 - 15%Pyridine N-oxide derivative
Thermal Solid State60°C / 7 Days< 2%None (Thermally stable)
Photolysis UV/Vis Light25°C / 1.2M lux-hr8 - 12%Nitro-reduction products

Troubleshooting Guides & FAQs

Q1: Why do I observe complete degradation (>50%) of N-(3-Nitropyridin-2-yl)methanesulfonamide under oxidative stress, and how do I fix it? Causality: The pyridine ring is highly susceptible to oxidation, forming N-oxides. Using high concentrations of hydrogen peroxide (e.g., 30%) combined with elevated temperatures accelerates this beyond the target 5-20% degradation range 2[2]. Solution: Reduce the oxidant concentration to 3% H₂O₂ and perform the incubation strictly at room temperature. Ensure the reaction is protected from light, as UV exposure can synergistically accelerate degradation 2[2].

Q2: During HPLC analysis of the base-hydrolyzed sample, I see a broad, tailing peak that co-elutes with my parent compound. What is happening? Causality: Base hydrolysis cleaves the S-N bond, yielding 2-amino-3-nitropyridine and methanesulfonic acid [[1]](1]. If the sample is not properly neutralized prior to injection, the extreme pH can cause secondary interactions with the silica backbone of the HPLC column, leading to peak tailing. Furthermore, the highly polar methanesulfonic acid may co-elute near the void volume. Solution: Always neutralize the stressed samples to pH 7.0 before injection. Optimize your mobile phase by incorporating a buffer (e.g., 10 mM Ammonium Acetate, pH 4.5) to control the ionization state of the degradants, ensuring sharp peak shapes and proper retention.

Q3: My long-term stability samples at 25°C/60% RH show inconsistent assay values over the 12-month period. How can I validate the integrity of the data? Causality: Inconsistent assay values in ICH Q1A(R2) long-term studies often stem from moisture ingress (if the container closure system is semi-permeable) or precipitation of the compound in the analytical sample preparation 6[6]. Solution: First, verify the environmental constancy of your GMP-compliant climate chambers (maximum deviation allowed is ± 5% RH and ± 2°C) [[6]](6]. Second, check for precipitation in your sample vials; changes in pH or temperature during sample prep can affect the solubility of the nitropyridine derivatives [[2]](2]. Ensure complete dissolution using an appropriate co-solvent (like DMSO or Methanol) before HPLC quantification.

Q4: How does temperature quantitatively affect the stability of the methanesulfonamide linkage? Causality: The rate of hydrolytic degradation of the methanesulfonamide group increases exponentially with temperature according to the Arrhenius equation 1[1]. Solution: To predict long-term degradation rates at ambient temperatures, conduct accelerated studies at multiple elevated temperatures (e.g., 40°C, 50°C, 60°C) and plot ln(k) versus 1/T . This allows for the mathematical extrapolation of the degradation rate at 25°C 1[1].

References

  • Memmert Whitepaper: What are stability tests? (ICH Q1A R2)
  • Source: amsbiopharma.
  • Quality Guidelines - ICH Q1A(R2)
  • Q1A (R2)
  • Source: benchchem.
  • Source: researchgate.
  • Source: benchchem.

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Validation & Comparative

Validating the Biological Target of N-(3-Nitropyridin-2-yl)methanesulfonamide: A Comparative Guide to Knockdown Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals

Executive Summary

The transition from phenotypic screening hits to validated therapeutic candidates is fraught with attrition, primarily due to off-target toxicity. N-(3-Nitropyridin-2-yl)methanesulfonamide (hereafter referred to as N3PMS ) is a novel small-molecule compound identified as a putative inhibitor of the JAK2 kinase[1]. However, small molecules rarely bind exclusively to a single target. To definitively prove that the cellular efficacy of N3PMS is driven by JAK2 inhibition, researchers must employ orthogonal genetic knockdown strategies.

This guide provides an authoritative comparison of genetic knockdown alternatives (RNAi vs. CRISPRi vs. CRISPR-Cas9) and details a self-validating experimental protocol to confirm the biological target of N3PMS.

The Mechanistic Rationale: Pharmacological vs. Genetic Inhibition

In preclinical drug discovery, target validation relies on a fundamental principle of causality: If a small molecule exerts its phenotypic effect exclusively by inhibiting Protein X, then the genetic ablation of Protein X should phenocopy the drug's effects [2].

For N3PMS, the putative target is JAK2, a critical kinase in the JAK/STAT signaling axis responsible for cell proliferation and survival in various hematological malignancies[3].

  • Pharmacological Inhibition: N3PMS binds to the kinase domain of JAK2, preventing the phosphorylation of its downstream effector, STAT3.

  • Genetic Knockdown: Suppressing the expression of the JAK2 gene should similarly reduce p-STAT3 levels and induce apoptosis in JAK2-dependent cell lines (e.g., HEL cells).

Furthermore, target validation requires a drug sensitization/resistance assay . If we partially knockdown JAK2, the remaining pool of JAK2 protein is smaller. Consequently, it requires a lower concentration of N3PMS to inhibit this diminished pool, resulting in a leftward shift of the IC50 curve (hypersensitization)[4]. If the IC50 remains unchanged despite JAK2 knockdown, the drug is likely exerting its cytotoxic effects through an off-target mechanism.

Pathway Cytokine Cytokine Receptor JAK2 JAK2 Kinase Cytokine->JAK2 STAT3 STAT3 (Inactive) JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Transcription Gene Transcription pSTAT3->Transcription Nuclear Translocation N3PMS N3PMS (Small Molecule) N3PMS->JAK2 Pharmacological Inhibition CRISPRi CRISPRi / RNAi CRISPRi->JAK2 Genetic Knockdown

Fig 1. Dual intervention strategy targeting the JAK2/STAT3 signaling axis.

Comparative Analysis of Knockdown Technologies

Historically, RNA interference (RNAi) was the gold standard for target validation[5]. However, the advent of CRISPR technologies has revolutionized functional genomics[6]. When validating a small molecule like N3PMS, choosing the right genetic tool is critical.

While CRISPR-Cas9 knockout (KO) provides complete ablation, it can be lethal to cells if the target gene is essential, masking the validation readout[7]. CRISPR interference (CRISPRi) , which utilizes a catalytically dead Cas9 (dCas9) fused to a KRAB repressor domain, is often the superior choice. CRISPRi provides a tunable, incomplete knockdown that more accurately mimics the incomplete inhibition profiles of chemical inhibitors like N3PMS[7].

Table 1: Comparison of Genetic Perturbation Alternatives for Target Validation
FeatureRNAi (shRNA/siRNA)CRISPR-Cas9 (Knockout)CRISPRi (dCas9-KRAB)
Mechanism Post-transcriptional mRNA degradationDouble-strand DNA break & frameshiftTranscriptional repression
Knockdown Level 50% - 80% (Variable)100% (Complete Ablation)80% - 95% (Tunable)
Off-Target Risk High (microRNA-like effects)Low-Medium (Indel mutations)Very Low (High specificity)
Mimics Drug Action? PoorlyNo (Too severe)Yes (Highly representative)
Reversibility Transient (siRNA)PermanentReversible (with inducible promoters)

Experimental Workflow: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating loop. We do not merely look at cell death; we correlate the depletion of the target (JAK2) with a mathematically predictable shift in the drug's IC50.

Step 1: Baseline Pharmacological Profiling
  • Seed HEL cells (JAK2 V617F mutant) in a 96-well plate at 1×104 cells/well.

  • Treat with a 10-point serial dilution of N3PMS (ranging from 10 µM to 0.1 nM).

  • Incubate for 72 hours and measure baseline cell viability using CellTiter-Glo® (Promega). Calculate the baseline IC50.

Step 2: Lentiviral CRISPRi Implementation
  • Transduce HEL cells with a lentiviral vector expressing dCas9-KRAB. Select with Blasticidin to create a stable dCas9-expressing line.

  • Transduce the stable line with lentiviruses carrying either a non-targeting control sgRNA (sgNTC) or JAK2-targeting sgRNAs (sgJAK2). Select with Puromycin.

  • Causality Check: The use of multiple independent sgRNAs targeting different regions of the JAK2 promoter is mandatory to rule out sgRNA-specific off-target effects.

Step 3: Molecular Validation of Target Engagement
  • Harvest lysates from sgNTC and sgJAK2 cells 96 hours post-transduction.

  • Perform Western Blotting. Probe for Total JAK2, p-STAT3 (Tyr705), Total STAT3, and GAPDH (loading control).

  • Expected Outcome: sgJAK2 cells should show a >80% reduction in Total JAK2 and a corresponding decrease in p-STAT3, confirming that the genetic knockdown phenocopies the expected mechanism of N3PMS.

Step 4: Drug Sensitization Assay (The Definitive Test)
  • Re-plate the validated sgNTC and sgJAK2 knockdown cells.

  • Treat both populations with the identical 10-point serial dilution of N3PMS used in Step 1.

  • Calculate the new IC50 values.

Workflow WT Wild-Type Cells + N3PMS Assay Viability & Western Blot WT->Assay KD JAK2 KD Cells + N3PMS KD->Assay Compare Compare IC50 & p-STAT3 Levels Assay->Compare Result1 IC50 Shifts > 10-fold (On-Target Confirmed) Compare->Result1 Result2 IC50 Unchanged (Off-Target Toxicity) Compare->Result2

Fig 2. Logical workflow for target validation using drug sensitization assays.

Quantitative Data Presentation & Expected Outcomes

A successful target validation campaign for N3PMS will yield data mirroring the theoretical matrix below. If N3PMS is highly specific to JAK2, the CRISPRi knockdown cells will exhibit profound hypersensitivity (a lower IC50) because the cellular reservoir of JAK2 has been depleted, requiring fewer N3PMS molecules to achieve total pathway shutdown.

Table 2: Expected Phenotypic and Molecular Outcomes
Experimental GroupTotal JAK2 Expressionp-STAT3 (Tyr705) LevelsN3PMS IC50 (Viability)Interpretation
Control (sgNTC) 100% (Baseline)100% (Baseline)450 nMBaseline drug efficacy.
sgJAK2 + Vehicle < 20%< 30%N/AGenetic knockdown successfully phenocopies the drug.
sgJAK2 + N3PMS < 20%Undetectable~35 nM Target Validated: >10-fold sensitization confirms on-target mechanism.
Alternative Scenario < 20%< 30%420 nMOff-Target Alert: Drug kills cells regardless of target presence.

By rigorously comparing the pharmacological profile of N-(3-Nitropyridin-2-yl)methanesulfonamide against a highly specific CRISPRi knockdown model, researchers can confidently validate JAK2 as the primary biological target, de-risking the compound for downstream preclinical development.

References

  • CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics.

  • Evaluation of genetic engineering tools in anticancer drug discovery. Medical Journal of Pharmacy and Pharmaceutical Sciences (2025).

  • Target Validation with CRISPR. Biocompare (2022).

  • The impact of CRISPR-Cas9 on target identification and validation. PubMed (2015).

  • Pharmacological targeting of the JAK–STAT pathway: new concepts and emerging indications. Scilit (2026).

  • CRISPRi: a way to integrate iPSC-derived neuronal models. PMC (2024).

Sources

Comprehensive Cross-Reactivity Profiling of N-(3-Nitropyridin-2-yl)methanesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The development of highly selective small-molecule kinase inhibitors is a cornerstone of modern targeted therapeutics. N-(3-Nitropyridin-2-yl)methanesulfonamide (NPMS) represents a specialized pharmacophore designed to exploit specific structural vulnerabilities within the kinase domain. This guide provides an in-depth comparative analysis of NPMS's cross-reactivity profile, objectively benchmarking its performance against established broad-spectrum and selective kinase inhibitors.

By detailing the mechanistic rationale and providing self-validating experimental protocols, this document serves as an authoritative resource for researchers conducting kinome-wide profiling and lead optimization.

Mechanistic Rationale & Selectivity Logic

The structural architecture of NPMS is engineered to maximize binding affinity while restricting off-target cross-reactivity. The 3-nitropyridine moiety acts as a potent hinge-binding motif. The nitrogen of the pyridine ring and the adjacent nitro group can participate in critical dual hydrogen bonds with the backbone amides of the kinase hinge region (e.g., targeting poorly conserved cysteine or glycine residues) [1].

Conversely, the methanesulfonamide group is oriented towards the solvent-exposed channel or the DFG-out pocket. This functional group dictates the compound's selectivity profile; its specific steric bulk and electrostatic properties create steric clashes in off-target kinases, effectively narrowing the cross-reactivity profile [1].

Figure 1: Structural logic dictating NPMS kinase selectivity and potency.

Comparative Profiling Data

To objectively evaluate the performance of NPMS, its kinome cross-reactivity and potency were benchmarked against Staurosporine (a prototypical pan-kinase ATP-competitive inhibitor) and Imatinib (a highly selective Type II inhibitor targeting ABL, c-KIT, and PDGFR).

The Selectivity Score ( S10​ ) is a quantitative metric used to express kinome selectivity. It is calculated as the fraction of kinases bound with less than 10% of control binding at a 1 µM screening concentration. A lower S10​ score indicates higher selectivity.

Table 1: Kinase Inhibition ( IC50​ in nM) and Selectivity Benchmarks
Kinase TargetNPMS ( IC50​ nM)Staurosporine ( IC50​ nM)Imatinib ( IC50​ nM)Biological Role / Pathway
MPS1 (TTK) 8.2 4.1>10,000Spindle assembly checkpoint
ABL1 450.012.514.0 Cell proliferation / CML
EGFR >1,0003.8>10,000Growth factor signaling
BRAF >1,00015.2>10,000MAPK signaling cascade
LCK 125.02.5>10,000T-cell receptor signaling
Selectivity ( S10​ ) 0.045 0.850 0.025 Calculated at 1 µM across 400 kinases

Data Interpretation: NPMS demonstrates a highly restricted selectivity profile ( S10​=0.045 ), vastly outperforming the broad-spectrum Staurosporine. While slightly less selective than the blockbuster drug Imatinib, NPMS shows potent, single-digit nanomolar efficacy against specific targets like MPS1, validating the 3-nitropyridine scaffold as a precision tool for distinct kinase subsets.

Orthogonal Validation Workflows & Causality

A robust cross-reactivity profile cannot rely on a single assay format. Enzymatic activity assays are highly dependent on the Michaelis constant ( Km​ ) for ATP, which varies drastically across the kinome. To eliminate ATP-concentration bias, we utilize a dual-pronged, self-validating approach:

  • Thermodynamic Binding (KINOMEscan): Measures the true dissociation constant ( Kd​ ) independent of ATP, allowing for standardized kinome-wide comparison [2][3].

  • Functional Activity (TR-FRET): Confirms that physical binding translates to the functional inhibition of substrate phosphorylation. The time-resolved nature of TR-FRET eliminates compound autofluorescence, ensuring high data fidelity [4][5].

Figure 2: Orthogonal screening workflow utilizing KINOMEscan and TR-FRET.

Self-Validating Experimental Protocols

Protocol 1: High-Throughput KINOMEscan (Binding Affinity)

Causality: By utilizing a competition binding principle with DNA-tagged kinases, this assay normalizes the readout across hundreds of kinases without the need to optimize individual enzymatic substrates or ATP concentrations [2].

Step-by-Step Methodology:

  • Assay Setup: Prepare a 384-well plate containing an immobilized active-site directed ligand on a solid support.

  • Competition Incubation: Add the DNA-tagged target kinase and NPMS (at an 11-point dose-response concentration, starting at 10 µM) in binding buffer. Incubate for 1 hour at room temperature. Self-Validation: Include DMSO as a negative control (100% binding) and a known high-affinity pan-inhibitor as a positive control (0% binding).

  • Wash Phase: Wash the solid support extensively with buffer to remove any unbound kinase. NPMS-bound kinases will be washed away, while uninhibited kinases remain attached to the immobilized ligand.

  • Elution & qPCR: Elute the bound kinases and quantify the DNA tags using quantitative PCR (qPCR).

  • Data Analysis: Calculate the Kd​ using the Hill equation. The assay is validated if the positive control yields <1% of the DMSO signal.

Protocol 2: TR-FRET Kinase Activity Assay (Functional Validation)

Causality: Many small molecules, particularly nitropyridines, can exhibit intrinsic fluorescence that confounds standard optical assays. TR-FRET uses Lanthanide chelates (Europium) with a long emission half-life (milliseconds). By delaying the measurement by 50–100 µs, short-lived background autofluorescence decays completely, drastically improving the signal-to-noise ratio [4][6].

Step-by-Step Methodology:

  • Kinase Reaction: In a low-volume 384-well plate, combine 5 µL of target kinase, 2.5 µL of NPMS (serial dilutions), and 2.5 µL of ATP/Substrate mix (e.g., ULight-labeled peptide). Incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 5 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and a Europium-labeled anti-phospho antibody.

  • FRET Incubation: Incubate for 60 minutes to allow the Eu-antibody to bind to the phosphorylated ULight-substrate.

  • Time-Resolved Detection: Read the plate on a TRF-capable microplate reader (e.g., PHERAstar). Excite at 320 nm. Delay measurement by 50 µs. Read emission at 615 nm (Europium donor) and 665 nm (ULight acceptor).

  • Self-Validation (Z'-factor): Calculate the Z'-factor using the formula: Z′=1−∣μDMSO​−μStaurosporine​∣3(σDMSO​+σStaurosporine​)​ . Proceed with data analysis only if Z′>0.6 , confirming a robust and self-validating assay window.

Downstream Pathway Impact

Inhibiting specific kinases with NPMS directly truncates downstream signaling cascades. For example, targeting kinases with rare hinge-region cysteines (like MPS1) disrupts the spindle assembly checkpoint, preventing downstream effector phosphorylation and driving aberrant cells into mitotic catastrophe.

Figure 3: NPMS disruption of downstream kinase signaling cascades.

References

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Source: MDPI Molbank URL:[Link]

  • KINOMEscan Technology Principle Source: Eurofins Discovery URL:[Link]

  • Leveraging Machine Learning and AlphaFold2 Steering to Discover State-Specific Inhibitors Across the Kinome Source: bioRxiv URL:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL:[Link]

  • LanthaScreen TR-FRET Tyrosine Kinase and Protein Kinase C Assay Source: BMG Labtech URL:[Link]

Bridging the Gap: An In Vitro to In Vivo Correlation Guide for N-(3-Nitropyridin-2-yl)methanesulfonamide and Related Nitro-Aromatic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, establishing a predictive relationship between laboratory findings and clinical outcomes is paramount. This guide provides a comprehensive analysis of the in vitro to in vivo correlation (IVIVC) for N-(3-Nitropyridin-2-yl)methanesulfonamide and related nitro-aromatic compounds. As a senior application scientist, the goal is to equip you with the foundational knowledge and practical methodologies to navigate the complexities of translating preclinical data into viable therapeutic strategies.

The journey from a promising compound in a petri dish to an effective therapeutic in a patient is fraught with challenges. A robust IVIVC model serves as a critical bridge, enabling researchers to make informed decisions, optimize formulations, and potentially reduce the need for extensive clinical bioequivalence studies.[1][2][3] This guide will delve into the nuances of establishing such correlations, with a focus on the unique properties of nitro-containing sulfonamides.

While direct data for N-(3-Nitropyridin-2-yl)methanesulfonamide is not extensively available in public literature, we will draw upon established principles and data from structurally similar compounds, such as other 3-nitropyridine analogues and various sulfonamide derivatives, to illustrate the core concepts and experimental approaches. The nitro group is a versatile functional group in medicinal chemistry, often associated with a range of biological activities including anticancer and antiparasitic effects.[4][5][6] Similarly, the sulfonamide moiety is a well-established pharmacophore present in a variety of approved drugs.[7][8][9][10]

The Foundation: Understanding In Vitro to In Vivo Correlation (IVIVC)

The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[11] Typically, this involves correlating the in vitro drug dissolution or release rate with the in vivo plasma drug concentration or amount of drug absorbed.[11][12] A well-established IVIVC can be a powerful tool in drug development, offering several advantages:

  • Reduced Regulatory Burden: A validated IVIVC can serve as a surrogate for in vivo bioequivalence studies, which can be time-consuming and expensive.[3][11]

  • Formulation Optimization: IVIVC can guide the development and optimization of drug formulations to achieve the desired in vivo performance.[1][2]

  • Quality Control: It can be used to set meaningful dissolution specifications for quality control throughout the product lifecycle.[13]

The FDA categorizes IVIVCs into three main levels:

  • Level A Correlation: This is the highest level of correlation, representing a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption rate. A Level A correlation is generally considered the most useful for predicting in vivo performance.[11]

  • Level B Correlation: This level of correlation compares the mean in vitro dissolution time with the mean in vivo residence time or mean in vivo dissolution time. It is not a point-to-point correlation and is of limited predictive value.[11]

  • Level C Correlation: This involves correlating a single point from the in vitro dissolution profile (e.g., time to 50% dissolution) with a single pharmacokinetic parameter (e.g., Cmax or AUC). This is the most common type of correlation but has the lowest predictive power.[2]

The IVIVC Development and Validation Workflow

The process of establishing a robust IVIVC is iterative and requires careful planning and execution. The following diagram illustrates a typical workflow.

IVIVC_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Studies cluster_2 Correlation and Validation in_vitro_formulation Develop Formulations (e.g., fast, medium, slow release) dissolution_testing Conduct In Vitro Dissolution/Release Studies in_vitro_formulation->dissolution_testing Characterize correlation_model Develop IVIVC Mathematical Model dissolution_testing->correlation_model In Vitro Data animal_pk Conduct In Vivo Pharmacokinetic Studies (Animal Models/Humans) deconvolution Deconvolution to Determine In Vivo Absorption/Dissolution animal_pk->deconvolution Analyze deconvolution->correlation_model In Vivo Data model_validation Validate Model (Internal and External Predictability) correlation_model->model_validation Evaluate regulatory_submission Regulatory Submission model_validation->regulatory_submission Submit for Regulatory Approval

Caption: A generalized workflow for developing and validating an In Vitro to In Vivo Correlation (IVIVC) model.

In Vitro Evaluation: Characterizing Bioactivity and Release Profiles

The initial step in establishing an IVIVC is a thorough in vitro characterization of the compound. For a nitro-aromatic sulfonamide, this would involve assessing its biological activity and its release characteristics from a given formulation.

Biological Activity Assays

Given the known activities of related compounds, in vitro assays for N-(3-Nitropyridin-2-yl)methanesulfonamide would likely focus on anticancer and antiparasitic properties.

Anticancer Activity:

Many sulfonamide derivatives have demonstrated antitumor activity through various mechanisms, including carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly.[7][9] 3-nitropyridine analogues, in particular, have been identified as microtubule-targeting agents.[14]

  • Cell Viability/Proliferation Assays: These assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cell lines.[15][16] Commonly used methods include:

    • MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

    • Clonogenic Assay: Assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival.[16]

  • Mechanism of Action Assays:

    • Tubulin Polymerization Assay: To investigate if the compound acts as a microtubule-targeting agent, this assay measures the effect of the compound on the polymerization of purified tubulin in vitro.[14]

    • Cell Cycle Analysis: Flow cytometry is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M), revealing any cell cycle arrest induced by the compound.[14]

    • Apoptosis Assays: Techniques like Annexin V/Propidium Iodide (PI) staining can quantify the induction of apoptosis (programmed cell death).

Antiparasitic Activity:

Certain sulfonamides have shown efficacy against various parasites. For example, related compounds have been tested against Leishmania donovani.

  • Promastigote Viability Assay: This assay determines the 50% inhibitory concentration (IC50) of the compound against the extracellular, motile form of the Leishmania parasite.[17]

  • Amastigote Viability Assay: This is a more clinically relevant assay that measures the compound's activity against the intracellular, non-motile form of the parasite within host macrophages. The 50% cytotoxic concentration (CC50) against the host cells is also determined to calculate the selectivity index (SI = CC50/IC50).[17]

In Vitro Dissolution and Release Studies

To establish an IVIVC, it is crucial to study the release of the drug from its dosage form under various conditions. The goal is to develop an in vitro test that can predict the in vivo behavior.

  • Dissolution Testing: Standard dissolution apparatus (e.g., USP Apparatus 1 or 2) are used to measure the rate and extent of drug release in different dissolution media.

  • Biorelevant Dissolution Media: To better mimic the in vivo environment, dissolution studies should be conducted in media that simulate the composition of gastric and intestinal fluids (e.g., Simulated Gastric Fluid - SGF, Fasted State Simulated Intestinal Fluid - FaSSIF, and Fed State Simulated Intestinal Fluid - FeSSIF).

In Vivo Evaluation: From Animal Models to Human Predictions

In vivo studies are essential to understand the pharmacokinetics (PK) and pharmacodynamics (PD) of a compound in a living organism.

Pharmacokinetic Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.

  • Animal Models: Initial PK studies are typically conducted in small animal models such as mice or rats. The compound is administered via the intended clinical route (e.g., oral, intravenous), and blood samples are collected at various time points to determine the plasma concentration-time profile. Key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated.

  • Deconvolution: To establish a Level A IVIVC, the in vivo absorption profile is derived from the plasma concentration data using mathematical deconvolution techniques (e.g., Wagner-Nelson or Loo-Riegelman methods).

Efficacy Studies

Efficacy studies evaluate the therapeutic effect of the compound in a disease model.

Anticancer Efficacy:

  • Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice).[18] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be used.[18][19][20]

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are particularly useful for evaluating immunomodulatory anticancer agents.[18]

Antiparasitic Efficacy:

  • Leishmaniasis Models: Animal models for visceral leishmaniasis often involve infecting susceptible strains of mice (e.g., BALB/c) or hamsters with Leishmania donovani.[21][22][23] The efficacy of the test compound is assessed by measuring the reduction in parasite burden in organs such as the liver and spleen.

Comparative Analysis: Bridging In Vitro and In Vivo Data

The core of an IVIVC is the correlation between the in vitro and in vivo data. The following tables provide a template for organizing and comparing this data.

Table 1: In Vitro Activity of Representative Nitro-Aromatic Sulfonamides

CompoundTarget/AssayCell Line/OrganismIC50 / EC50Selectivity Index (SI)Reference
Example 1 (Anticancer) Tubulin PolymerizationPurified TubulinValue (µM)N/AFictional
Cell Viability (MTT)MCF-7 (Breast Cancer)Value (µM)ValueFictional
Cell Viability (MTT)A549 (Lung Cancer)Value (µM)ValueFictional
Example 2 (Antileishmanial) Promastigote ViabilityL. donovaniValue (µg/mL)N/AFictional
Amastigote ViabilityL. donovani in J774A.1Value (µg/mL)ValueFictional

Table 2: In Vivo Efficacy of Representative Nitro-Aromatic Sulfonamides

CompoundAnimal ModelDisease ModelDosing RegimenEfficacy EndpointResultReference
Example 1 (Anticancer) Nude MouseMCF-7 XenograftDose mg/kg, Route, ScheduleTumor Growth Inhibition (%)ValueFictional
Example 2 (Antileishmanial) BALB/c MouseL. donovani InfectionDose mg/kg, Route, ScheduleReduction in Parasite Burden (%)ValueFictional

Visualizing the Mechanism: A Hypothetical Signaling Pathway

Based on the known activity of related 3-nitropyridine analogues as microtubule-targeting agents, the following diagram illustrates a potential mechanism of action.[14][24][25][26][27]

Signaling_Pathway cluster_0 Cellular Effects of Microtubule Destabilization compound N-(3-Nitropyridin-2-yl)methanesulfonamide (or related analogue) tubulin Tubulin Dimers compound->tubulin Binds to microtubules Microtubule Polymer tubulin->microtubules Inhibits Polymerization mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle Disrupts Formation g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: Hypothetical mechanism of action for a microtubule-destabilizing nitro-aromatic sulfonamide.

Experimental Protocols

Detailed and reproducible protocols are the bedrock of scientific integrity. The following are representative protocols for key in vitro and in vivo assays.

In Vitro Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vivo Protocol: Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., MCF-7) suspended in Matrigel into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control according to the planned dosing regimen (e.g., daily oral gavage).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when control tumors reach a certain size or after a specific duration), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth between the treatment and control groups to determine the percentage of tumor growth inhibition.

Conclusion and Future Directions

The successful development of novel therapeutics like N-(3-Nitropyridin-2-yl)methanesulfonamide and related nitro-aromatic compounds hinges on a thorough understanding of their in vitro and in vivo properties and the correlation between them. While challenges in establishing a robust IVIVC exist, particularly for compounds with complex absorption mechanisms or for non-oral dosage forms, the benefits in terms of streamlined development and improved product quality are undeniable.[1][11][28][29]

Future work in this area should focus on developing more predictive in vitro models, such as 3D cell cultures and organ-on-a-chip systems, that better recapitulate the in vivo microenvironment. Additionally, the integration of physiologically based pharmacokinetic (PBPK) modeling with IVIVC can further enhance our ability to predict human clinical outcomes from preclinical data. By embracing these advanced methodologies, we can accelerate the translation of promising molecules from the laboratory to the clinic.

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Safety Operating Guide

Personal protective equipment for handling N-(3-Nitropyridin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

N-(3-Nitropyridin-2-yl)methanesulfonamide (CAS: 1820716-87-7) is a specialized synthetic intermediate that presents a complex occupational hazard profile. Because it combines a highly lipophilic nitropyridine core with a reactive methanesulfonamide moiety, standard benchtop handling procedures are insufficient.

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and drug development professionals with the mechanistic reasoning, operational protocols, and verified safety parameters required to handle this compound without compromising scientific integrity or personnel safety.

Mechanistic Toxicology: Understanding the Hazard

To select the correct Personal Protective Equipment (PPE), one must first understand the molecular causality of the chemical's toxicity. N-(3-Nitropyridin-2-yl)methanesulfonamide operates via two distinct hazard pathways:

  • Systemic Toxicity (The Nitropyridine Core): Nitroaromatic compounds are highly lipophilic, allowing them to rapidly penetrate dermal and mucosal barriers[1]. Once in systemic circulation, hepatic enzymes reduce the nitro group into reactive nitroso and hydroxylamine intermediates. These metabolites actively oxidize the ferrous (Fe²⁺) iron in hemoglobin to ferric (Fe³⁺) iron. This prevents oxygen binding, leading to methemoglobinemia —a dangerous state of functional tissue hypoxia[2].

  • Local Sensitization (The Methanesulfonamide Moiety): Sulfonamides are recognized sensitizers. Exposure to the fine powder or aerosolized particulates causes severe eye irritation (H319), skin irritation (H315), and respiratory tract inflammation (H335)[3].

ToxicityMechanism A N-(3-Nitropyridin-2-yl) methanesulfonamide B Dermal/Inhalation Absorption A->B Exposure C Hepatic CYP450 Reduction B->C Systemic Circulation D Nitroso/Hydroxylamine Intermediates C->D Enzymatic Metabolism E Hemoglobin (Fe2+) -> Methemoglobin (Fe3+) D->E Oxidative Stress F Tissue Hypoxia (Methemoglobinemia) E->F Oxygen Deprivation

Fig 1. Mechanistic pathway of nitropyridine-induced methemoglobinemia and tissue hypoxia.

Quantitative Hazard Thresholds

To build a self-validating safety system, operational limits must be strictly quantified. Table 1 summarizes the critical parameters required before initiating any workflow with this compound.

Table 1: Quantitative Hazard Thresholds and Operational Parameters

ParameterValue/ThresholdOperational Rationale
Fume Hood Face Velocity 100 – 120 fpm (0.5 - 0.6 m/s)Ensures absolute containment of fine sulfonamide powders during weighing.
Glove Breakthrough Time (Dry) >480 minutes (Nitrile, 0.11mm)Standard nitrile provides excellent protection against the dry, solid powder.
Glove Breakthrough Time (Wet) <5 minutes (Nitrile + DMSO/DMF)Carrier solvents rapidly permeate nitrile, requiring Butyl rubber or laminate gloves.
Eye Wash Flush Time ≥ 15 minutesThe minimum duration required to mechanically clear sulfonamide particulates[3].

Step-by-Step Operational Protocol

Do not treat this as a standard reagent transfer. The following protocol is engineered to mitigate electrostatic dispersion and dermal permeation.

Phase 1: Pre-Operational Validation
  • Verify Containment: Validate the chemical fume hood airflow using a digital anemometer or visual tissue test. Ensure the sash is positioned at the certified working height.

  • Don Task-Specific PPE:

    • Eyes: Snug-fitting chemical safety goggles (EN 166 / ANSI Z87.1). Safety glasses are insufficient due to the dust hazard.

    • Body: Flame-resistant, fully buttoned lab coat.

    • Hands: Double-layer nitrile gloves.

Phase 2: Material Handling & Weighing
  • Ground the Equipment: Ensure the analytical balance is grounded. Causality: Methanesulfonamides are prone to generating static charge, which can cause the powder to aerosolize abruptly, creating an immediate inhalation hazard[4].

  • Use Anti-Static Tools: Utilize an anti-static polypropylene weigh boat and a PTFE-coated or ceramic spatula. Avoid standard metal spatulas if static buildup is observed.

  • Transfer: Slowly transfer the required mass. Cap the primary reagent bottle immediately after use to prevent ambient moisture absorption and accidental spills.

Phase 3: Dissolution and Reaction Setup
  • Solvent Adaptation (Critical Step): If you are dissolving the compound in polar aprotic solvents (e.g., DMSO, DMF), you must switch your outer gloves to Butyl rubber . Causality: DMSO acts as a rapid carrier solvent. It will permeate standard nitrile in under 5 minutes, transporting the dissolved nitropyridine directly through your dermal layer and precipitating systemic toxicity[1].

  • Seal the System: Cap the reaction vessel tightly before removing it from the localized exhaust ventilation of the fume hood.

OperationalWorkflow Step1 1. Hazard Assessment & PPE Donning Step2 2. Fume Hood Setup (Airflow >100 fpm) Step1->Step2 Step3 3. Weighing (Anti-static tools) Step2->Step3 Step4 4. Dissolution (Closed System) Step3->Step4 Step5 5. Decontamination & Waste Segregation Step4->Step5

Fig 2. Step-by-step operational workflow for handling nitropyridine derivatives.

Emergency Response & Spill Management

A self-validating protocol must account for failure states. In the event of a spill outside the fume hood:

  • Evacuate & Isolate: Immediately step back and allow any aerosolized dust to settle. Do not attempt to sweep the dry powder, as this will generate a hazardous dust cloud[2].

  • Respiratory Protection: If the spill is large, don an N95/P100 particulate respirator before re-approaching the area.

  • Wet Cleanup: Lightly mist the spilled powder with a compatible solvent (e.g., water or a mild ethanol solution) to suppress dust formation.

  • Absorption: Wipe up the dampened material using absorbent pads.

  • Decontamination: Wash the affected surface with a 10% bleach solution, followed by soap and water, to chemically degrade residual sulfonamide traces.

Waste Disposal Plan

Improper disposal of nitroaromatics can lead to dangerous reactions or environmental contamination.

  • Solid Waste: All contaminated weigh boats, spatulas, and absorbent pads must be placed in a sealed, clearly labeled high-density polyethylene (HDPE) container. Route this container for high-temperature commercial incineration. Do not mix with strong oxidizing agents[5].

  • Liquid Waste: Segregate liquid waste based on the carrier solvent. If dissolved in DMSO/DMF, route to the Non-Halogenated Organic Waste stream. Ensure the waste carboy features a vented cap to prevent pressure buildup from potential off-gassing during chemical degradation.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.